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  • Product: Ethyl 11-oxoundecanoate
  • CAS: 85318-87-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 11-Oxoundecanoate: Physicochemical Properties, Synthesis, and Applications

Foreword In the landscape of chemical biology and drug discovery, molecules that offer a unique combination of functionality and structural versatility are of paramount importance. Ethyl 11-oxoundecanoate, a long-chain k...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of chemical biology and drug discovery, molecules that offer a unique combination of functionality and structural versatility are of paramount importance. Ethyl 11-oxoundecanoate, a long-chain keto-ester, represents one such molecule. Its bifunctional nature, possessing both a ketone and an ester group at opposing ends of a long aliphatic chain, makes it a valuable synthon and a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of ethyl 11-oxoundecanoate, its synthesis, and its potential applications, with a particular focus on its relevance to professionals in research and drug development.

Molecular Structure and Physicochemical Properties

Ethyl 11-oxoundecanoate is characterized by an eleven-carbon backbone, with an ethyl ester at one terminus and a ketone group at the C-11 position. This structure imparts a degree of polarity at both ends of the molecule, while the long hydrocarbon chain maintains a significant nonpolar character.

Predicted Physicochemical Data
PropertyPredicted ValueCitation
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
IUPAC Name Ethyl 11-oxoundecanoate
Physical State Likely a liquid or low-melting solid at room temperature[1][2]
Boiling Point Estimated >250 °C (decomposes)[1]
Melting Point Estimated to be low[2]
Density Estimated ~0.9 g/cm³
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform); sparingly soluble in water.[1]

Spectroscopic and Chromatographic Analysis

The structural elucidation of ethyl 11-oxoundecanoate relies on standard spectroscopic techniques. Below are the predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 4.12 (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl ester group.[3][4]

  • δ 2.41 (t, 2H): Triplet from the -CH₂- protons adjacent to the ketone (C-10).

  • δ 2.28 (t, 2H): Triplet from the -CH₂- protons adjacent to the ester carbonyl (C-2).

  • δ 2.14 (s, 3H): Singlet from the terminal methyl protons of the acetyl group (-C(O)CH₃).

  • δ 1.55-1.65 (m, 4H): Multiplet from the β-protons to the carbonyls (C-3 and C-9).

  • δ 1.20-1.40 (m, 10H): Broad multiplet from the remaining methylene protons in the aliphatic chain.

  • δ 1.25 (t, 3H): Triplet from the terminal methyl protons of the ethyl ester group.[3][4]

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 209.4: Ketone carbonyl carbon (C-11).[5][6]

  • δ 173.8: Ester carbonyl carbon (C-1).[7]

  • δ 60.3: -O-CH₂- carbon of the ethyl ester.[7]

  • δ 43.8: -CH₂- carbon adjacent to the ketone (C-10).

  • δ 34.4: -CH₂- carbon adjacent to the ester carbonyl (C-2).

  • δ 29.8: Terminal methyl carbon of the acetyl group.

  • δ 29.0-29.5 (multiple peaks): Methylene carbons in the middle of the chain.

  • δ 24.9, 23.8: Methylene carbons β to the carbonyls.

  • δ 14.3: Terminal methyl carbon of the ethyl ester.[7]

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 11-oxoundecanoate is expected to show two distinct carbonyl stretching frequencies, which is a key diagnostic feature.

  • ~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester.[8]

  • ~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone.

  • 2920-2850 cm⁻¹ (strong, multiple bands): C-H stretching of the aliphatic chain.

  • ~1170 cm⁻¹ (strong): C-O stretching of the ester.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, although it may be weak. Key fragmentation patterns would include:

  • α-cleavage at the ketone, leading to the loss of a methyl radical (M-15) or the formation of an acylium ion (m/z 43).[9][10]

  • McLafferty rearrangement if a γ-hydrogen is available relative to the ketone.[9][11]

  • Fragmentation of the ester group, including loss of the ethoxy group (M-45) or the ethyl group (M-29).[9][12]

Chemical Properties and Reactivity

The chemical reactivity of ethyl 11-oxoundecanoate is dictated by its two functional groups: the ester and the ketone. The long aliphatic chain renders the molecule largely nonpolar, influencing its solubility and intermolecular interactions.

  • Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield 11-oxoundecanoic acid and ethanol. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.[13]

  • Ketone Group: The ketone at the C-11 position can be reduced to a secondary alcohol (ethyl 11-hydroxyundecanoate) using reducing agents like sodium borohydride. It can also undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or participate in reactions such as the Wittig reaction to form an alkene.

The separation of the two functional groups by a long alkyl chain means that they generally react independently of one another, unlike β- or γ-keto esters where the proximity of the carbonyls leads to unique reactivity, such as the formation of stable enolates.[12]

Synthesis and Purification

A reliable method for the synthesis of ethyl 11-oxoundecanoate is the oxidation of its precursor, ethyl 11-hydroxyundecanoate.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification A 11-Hydroxyundecanoic Acid C Ethyl 11-hydroxyundecanoate A->C H⁺ catalyst, heat B Ethanol B->C D Ethyl 11-hydroxyundecanoate F Ethyl 11-oxoundecanoate D->F CH₂Cl₂ E Oxidizing Agent (e.g., PCC, DMP) E->F G Crude Product H Silica Gel Chromatography G->H I Pure Ethyl 11-oxoundecanoate H->I

Caption: Proposed synthetic pathway for ethyl 11-oxoundecanoate.

Detailed Experimental Protocol: Oxidation of Ethyl 11-hydroxyundecanoate

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 11-hydroxyundecanoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[14]

    • The concentration should be approximately 0.1 M.

    • Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Reagent:

    • To the cooled, stirring solution, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes.[14]

    • Rationale: Portion-wise addition helps to control the reaction temperature, as the oxidation can be exothermic.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously until the solid dissolves and the layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 11-oxoundecanoate.

Applications in Research and Drug Development

Long-chain fatty acid esters, including keto-esters, have diverse applications in the pharmaceutical and biomedical fields.

  • Drug Delivery: The amphiphilic nature of molecules like ethyl 11-oxoundecanoate makes them potential candidates for use in drug delivery systems, such as in the formation of micelles or as components of lipid nanoparticles.[15]

  • Prodrugs: The ester functionality can be used as a pro-drug moiety to improve the pharmacokinetic properties of a drug, such as its absorption or distribution.[16][17]

  • Bioactive Molecules: Omega-3 fatty acid ethyl esters are themselves used as therapeutic agents to manage hypertriglyceridemia.[16][18] While ethyl 11-oxoundecanoate is not an omega-3 fatty acid, this highlights the therapeutic potential of long-chain esters.

  • Synthetic Building Blocks: Keto-esters are versatile intermediates in organic synthesis, allowing for the construction of more complex molecules through reactions at both the ketone and ester functionalities.[13][19] This is particularly valuable in the synthesis of natural products and their analogues for drug discovery. Long-chain ketones and aldehydes are important structural motifs in many bioactive compounds and pharmaceuticals.[13]

Safety and Handling

Specific safety data for ethyl 11-oxoundecanoate is not available. Therefore, handling should be based on the general precautions for similar long-chain aliphatic esters and ketones.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[22][23] Avoid contact with skin and eyes.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[21]

  • Toxicity: The toxicological properties have not been thoroughly investigated. Similar long-chain fatty acid methyl esters are considered to have low acute toxicity.[24] However, as with any research chemical, unnecessary exposure should be avoided.

Conclusion

Ethyl 11-oxoundecanoate is a molecule with significant potential in synthetic chemistry and related fields. While direct experimental data is limited, its physical and chemical properties can be reliably inferred from its structure and the behavior of analogous compounds. Its bifunctional nature provides two distinct points for chemical modification, making it a valuable building block for the synthesis of more complex molecules. For researchers in drug development, its long aliphatic chain and ester functionality offer possibilities for its use in drug delivery systems or as a scaffold for the synthesis of novel therapeutic agents. As with any compound where comprehensive data is lacking, careful handling and thorough characterization are paramount for its safe and effective use in research.

References

  • ACS Publications. (2012, September 8). Effects of Ethanol and Long-Chain Ethyl Ester Concentrations on Volatile Partitioning in a Whisky Model System. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters. Retrieved from [Link]

  • 13CNMR. (n.d.). Retrieved from [Link]

  • ACS Publications. (2015, October 21). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of long-chain ketones and aldehydes (A) Representative.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2005, January 15). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Retrieved from [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Oxidation Procedure for the Synthesis of Acid-Sensitive Epoxides. (n.d.). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H/¹³C NMR chemical shifts and NOEs (red) for A) ketone 1, B) diketone.... Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Long chain esters in the spotlight: analysis of the aroma between traditional whisky and analogous age-accelerated spirit. (2025, December 18). Retrieved from [Link]

  • arXiv. (n.d.). Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a. Retrieved from [Link]

  • PMC. (n.d.). Uses and benefits of omega-3 ethyl esters in patients with cardiovascular disease. Retrieved from [Link]

  • Regulations.gov. (2016, September 9). Aliphatic Esters. Scoping and Draft Human Health Risk Assessment for Registration Review. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 11-hydroxyundecanoate. Retrieved from [Link]

  • Clinician.com. (n.d.). Pharmacology Update: Omega-3-Acid Ethyl Esters Capsules (Omacor). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fatty acid esters – Knowledge and References. Retrieved from [Link]

  • Arkivoc. (n.d.). Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications. Retrieved from [Link]

  • University of Windsor. (n.d.). Hypervalent Iodine Reagents for the Oxidation of Alcohols and Their Application to Complex Molecule Synthesis. Retrieved from [Link]

  • MDPI. (2021, January 13). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). The bioavailability and pharmacodynamics of different concentrations of omega-3 acid ethyl esters. Retrieved from [Link]

Sources

Exploratory

ethyl 11-oxoundecanoate mass spectrometry fragmentation pattern

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Ethyl 11-oxoundecanoate As a Senior Application Scientist, I approach the structural elucidation of bifunctional aliphatic molecules not merely as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Ethyl 11-oxoundecanoate

As a Senior Application Scientist, I approach the structural elucidation of bifunctional aliphatic molecules not merely as a pattern-matching exercise, but as a thermodynamic deconstruction of the molecule. Ethyl 11-oxoundecanoate (CAS: 85318-87-2)[1] presents a fascinating analytical case study. It is a linear 11-carbon aliphatic chain capped by an ethyl ester at one terminus and an aldehyde (oxo group) at the other.

When subjected to Electron Ionization (EI) at 70 eV, the molecule absorbs approximately 6,700 kJ/mol of energy, far exceeding the ionization potential and bond dissociation energies of its constituent functional groups. The resulting fragmentation pattern is a composite of competing thermodynamic pathways dictated by both the ester and the aldehyde termini. This whitepaper provides a comprehensive mechanistic breakdown and a self-validating experimental protocol for the GC-MS analysis of ethyl 11-oxoundecanoate.

Thermodynamic Causality of Core Fragmentation Pathways

The molecular ion ( [M]+∙ , m/z 228) of ethyl 11-oxoundecanoate is notoriously transient. Long-chain aliphatic compounds efficiently dissipate ionization energy through rapid fragmentation of their highly flexible sigma backbone, leaving very few intact molecular ions to reach the detector. Instead, the spectrum is dominated by sequence-specific cleavages.

The Ester Terminus: McLafferty Rearrangement and α -Cleavage

The most diagnostically significant feature of an unsubstituted aliphatic ethyl ester is the McLafferty rearrangement[2]. The carbonyl oxygen of the ester abstracts a hydrogen atom from the γ -carbon via a sterically favored six-membered cyclic transition state. Subsequent cleavage of the α

β carbon-carbon bond yields a highly resonance-stabilized enol radical cation. For ethyl esters, this manifests as a dominant, often base peak at m/z 88 ( [CH2​=C(OH)OCH2​CH3​]+∙ )[2].

Additionally, the ester undergoes α -cleavage. The homolytic cleavage of the bond between the carbonyl carbon and the ethoxy oxygen results in the loss of an ethoxy radical ( ⋅OCH2​CH3​ , 45 Da), generating a stable acylium ion at m/z 183 ( [M−45]+ )[3].

The Aldehyde Terminus: Competing α -Cleavages

Aldehydes exhibit their own distinct fragmentation rules. The most prominent is the α -cleavage of the bond between the carbonyl carbon and the adjacent alkyl chain, resulting in the loss of a formyl radical ( ⋅CHO , 29 Da)[4]. For ethyl 11-oxoundecanoate, this yields a fragment at m/z 199 ( [M−29]+ ).

A secondary, less thermodynamically favored α -cleavage involves the loss of the aldehydic hydrogen ( ⋅H , 1 Da), yielding a weak [M−1]+ peak at m/z 227 [4]. The aldehyde terminus can also undergo its own McLafferty rearrangement, yielding an enol radical cation at m/z 44 ( [CH2​=CH−OH]+∙ ).

Aliphatic Chain Scission

The 9-carbon spacer between the functional groups undergoes standard inductive cleavage, yielding a series of hydrocarbon clusters. These appear as [Cn​H2n−1​]+ and [Cn​H2n+1​]+ ions, with prominent peaks at m/z 55, 69, and 83 [2].

Fragmentation cluster_ester Ester Terminus Cleavages cluster_aldehyde Aldehyde Terminus Cleavages M Molecular Ion[M]+• m/z 228 E_Mac McLafferty Rearrangement m/z 88 M->E_Mac γ-H transfer (6-membered TS) E_Alpha Alpha Cleavage (-OEt) m/z 183 M->E_Alpha Loss of •OCH2CH3 (45 Da) A_Mac McLafferty Rearrangement m/z 44 M->A_Mac γ-H transfer (6-membered TS) A_Alpha Alpha Cleavage (-CHO) m/z 199 M->A_Alpha Loss of •CHO (29 Da) Chain Aliphatic Chain Scission m/z 55, 69, 83 M->Chain Inductive C-C Cleavage

Primary EI-MS fragmentation pathways of ethyl 11-oxoundecanoate.

Quantitative Data Presentation

The following table summarizes the diagnostic ions required for the unambiguous identification of ethyl 11-oxoundecanoate in a complex matrix.

m/z RatioRelative AbundanceIon AssignmentMechanistic Origin
228 < 1% [M]+∙ Intact molecular ion
199 5 - 15% [M−CHO]+ Aldehyde α -cleavage (loss of 29 Da)
183 10 - 25% [M−OCH2​CH3​]+ Ester α -cleavage (loss of 45 Da)
182 5 - 10% [M−CH3​CH2​OH]+∙ Neutral loss of ethanol (46 Da)
88 80 - 100% [C4​H8​O2​]+∙ Ester McLafferty rearrangement (Base Peak)
83 40 - 60% [C6​H11​]+ Aliphatic chain scission
69 50 - 70% [C5​H9​]+ Aliphatic chain scission
55 60 - 80% [C4​H7​]+ Aliphatic chain scission
44 20 - 40% [C2​H4​O]+∙ Aldehyde McLafferty rearrangement

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in system suitability checks to prevent false negatives caused by source contamination or active sites in the GC inlet.

Step 1: System Suitability and Autotuning
  • Infuse Perfluorotributylamine (PFTBA) into the MS source.

  • Execute a standard autotune. Validate that the m/z 69, 219, and 502 peaks are present with relative abundances of 100%, >35%, and >1%, respectively.

  • Validation Check: Ensure the m/z 28 (Nitrogen) and m/z 18 (Water) peaks are below 5% relative to m/z 69 to rule out system leaks, which can prematurely oxidize the aldehyde terminus of the analyte.

Step 2: Sample Preparation
  • Weigh 1.0 mg of ethyl 11-oxoundecanoate standard.

  • Dissolve in 1.0 mL of MS-grade hexane to create a 1,000 ppm stock solution.

  • Dilute 10 µL of the stock into 990 µL of hexane (10 ppm working solution).

  • Validation Check: Prepare a blank hexane vial. Run the blank before the sample to establish a baseline and rule out column carryover.

Step 3: GC-MS Acquisition Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split mode (10:1 ratio) to prevent column overloading.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 280°C (Hold 5 min)

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Quadrupole: 150°C.

  • Scan Range: m/z 40 to 300.

Step 4: Data Processing and Orthogonal Verification
  • Extract the Total Ion Chromatogram (TIC).

  • Generate Extracted Ion Chromatograms (EIC) for m/z 88 and m/z 183 .

  • Causality Check: The peak must show perfect co-elution of m/z 88 and m/z 183. If m/z 88 is present but m/z 183 is absent, the peak is likely a truncated ethyl ester lacking the intact 11-carbon chain.

Workflow Sys 1. System Suitability (PFTBA Tuning) Prep 2. Sample Prep (Hexane Dilution) Sys->Prep GC 3. GC Separation (DB-5MS Column) Prep->GC EI 4. EI Ionization (70 eV, 230°C) GC->EI Quad 5. Mass Analyzer (m/z 40-300) EI->Quad Data 6. Data Analysis (EIC m/z 88 & 183) Quad->Data

Self-validating GC-MS analytical workflow for ethyl 11-oxoundecanoate.

References

  • Chemsrc. "85318-87-2_ethyl 11-oxoundecanoate". ChemSrc Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Decanoic acid, ethyl ester". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "The yeast enzyme Eht1 is an octanoyl-CoA:ethanol acyltransferase that also functions as a thioesterase". PubMed Central. Available at:[Link]

  • Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups". LibreTexts Organic Chemistry. Available at:[Link]

Sources

Foundational

The Solubility Profile of Ethyl 11-Oxoundecanoate in Organic Solvents: A Technical Guide for Formulation and Synthesis

Target Audience: Chemical Researchers, Formulation Scientists, and Drug Development Professionals Compound: Ethyl 11-oxoundecanoate (CAS: 85318-87-2) Executive Summary & Structural Causality In advanced chemical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Formulation Scientists, and Drug Development Professionals Compound: Ethyl 11-oxoundecanoate (CAS: 85318-87-2)

Executive Summary & Structural Causality

In advanced chemical synthesis, lipid nanoparticle (LNP) formulation, and bio-based polymer development, the rational selection of solvents is paramount. Ethyl 11-oxoundecanoate is a highly versatile, bifunctional aliphatic molecule featuring a terminal ethyl ester and a terminal aldehyde, separated by a 9-carbon polymethylene bridge.

As an Application Scientist, I approach solubility not merely as a tabulated value, but as a dynamic consequence of molecular architecture. The solvation thermodynamics of ethyl 11-oxoundecanoate are dictated by a distinct structural dichotomy:

  • The Lipophilic Core: The long hydrocarbon chain ( C10​ backbone) dominates the molecular volume. This imparts a high degree of hydrophobicity, driving the compound's affinity for non-polar and weakly polar environments through robust London dispersion forces. This behavior mirrors its structural analog, ethyl undecanoate, which is highly soluble in organic solvents but virtually insoluble in water[1].

  • Bifunctional Termini: The ester and aldehyde groups act as hydrogen-bond acceptors. Crucially, because the molecule lacks hydrogen-bond donors (no -OH or -NH groups), it cannot self-associate via hydrogen bonding. Consequently, it relies heavily on dipole-dipole interactions and dispersion forces for solvation.

This structural profile results in a compound that is broadly miscible with most organic solvents but exhibits immediate phase separation in aqueous media[2].

Quantitative Solubility Matrix

To facilitate rational solvent selection for synthesis and purification workflows, the following table synthesizes the expected solubility profile of ethyl 11-oxoundecanoate across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).

Solvent ClassRepresentative SolventDielectric Constant (ε)Polarity Index (P')Estimated SolubilityPrimary Solvation Mechanism
Aqueous Water80.110.2< 0.01 mg/mLInsoluble; Hydrophobic exclusion[2]
Polar Protic Ethanol24.55.2MiscibleAliphatic affinity & H-bond donation to carbonyls
Polar Aprotic Ethyl Acetate6.04.4Miscible"Like-dissolves-like" (Ester-ester affinity)
Halogenated Dichloromethane (DCM)8.93.1MiscibleStrong dipole-dipole & dispersion forces
Non-Polar Hexane1.90.1MisciblePure dispersion forces with the aliphatic chain[3]

Note: "Miscible" indicates that the compound (which behaves as a highly lipophilic oil at room temperature) mixes in all proportions with the solvent.

Experimental Methodology: Self-Validating Solubility Determination

Relying on theoretical solubility parameters is insufficient for late-stage drug development or strict GMP synthesis. A robust, empirical protocol is required. The following methodology outlines the Isothermal Shake-Flask Method , enhanced with orthogonal validation to ensure absolute data integrity.

The Causality Behind the Analytical Choice: Why GC-FID over UV-Vis?

Ethyl 11-oxoundecanoate lacks a strongly conjugated π -system. While the aldehyde carbonyl provides a weak UV absorbance (~280 nm), it is highly susceptible to solvent cutoff interference and is insufficient for high-sensitivity quantification. Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard here due to the compound's volatility and the FID's exceptional sensitivity to carbon-hydrogen bonds.

Step-by-Step Protocol
  • Saturation Preparation: Add an excess of ethyl 11-oxoundecanoate to 2.0 mL of the target organic solvent in a 5 mL amber glass vial equipped with a PTFE-lined screw cap.

  • Thermodynamic Equilibration: Secure the vials in a thermostatic orbital shaker. Agitate at 25.0 ± 0.1 °C at 300 RPM for 48 hours. Scientific Rationale: 48 hours ensures true thermodynamic equilibrium is reached, preventing false readings from kinetic supersaturation.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25 °C. This strictly separates any undissolved coacervate or solid phase from the saturated supernatant.

  • Primary Quantification (GC-FID): Carefully aspirate 100 µL of the supernatant. Dilute serially with a compatible internal standard solution (e.g., methyl decanoate in acetonitrile). Inject 1 µL into the GC-FID. Calculate the concentration using a pre-established multi-point calibration curve.

  • Orthogonal Validation (Gravimetric): Aspirate exactly 1.0 mL of the remaining supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-high-purity nitrogen at 30 °C until a constant weight is achieved. Trustworthiness Check: The gravimetric mass must correlate with the GC-FID concentration within a ±5% margin of error.

Workflow Visualization

G N1 1. Solvent & Solute Preparation N2 2. Isothermal Equilibration (48h Agitation @ 25°C) N1->N2 N3 3. Phase Separation (10,000 x g Centrifugation) N2->N3 N4 4a. GC-FID / HPLC-ELSD Quantification N3->N4 N5 4b. Gravimetric Cross-Validation N3->N5 N6 5. Data Reconciliation & Thermodynamic Modeling N4->N6 N5->N6

Figure 1: Self-validating workflow for ethyl 11-oxoundecanoate solubility determination.

Applications in Drug Development & Materials Science

The solubility profile of ethyl 11-oxoundecanoate directly dictates its utility in advanced chemical engineering and pharmaceutical formulation:

  • Orthogonal Reactivity in Synthesis: Because the compound is highly soluble in aprotic solvents like DCM and THF, it is ideal for selective functionalization. For instance, the terminal aldehyde can undergo reductive amination in THF without hydrolyzing the ester, provided the reagents and solvent environments are strictly controlled.

  • Lipid Nanoparticle (LNP) Precursors: The structural similarity of this compound to medium-chain fatty acids makes it an excellent building block for ionizable lipids used in mRNA delivery. Its high solubility in ethanol is critical, as LNP formulation relies on the rapid microfluidic mixing of an ethanolic lipid phase with an aqueous RNA phase. The insolubility of the aliphatic tail in water drives the spontaneous self-assembly of the nanoparticle[4].

References

  • Source: guidechem.
  • Source: nih.
  • Source: cymitquimica.
  • Source: nih.gov (PMC)

Sources

Exploratory

ethyl 11-oxoundecanoate structural formula and molecular weight

An In-Depth Technical Guide to Ethyl 11-Oxoundecanoate: Structural Characterization, Biocatalytic Synthesis, and Polymer Applications Executive Summary Ethyl 11-oxoundecanoate (CAS: 85318-87-2) is a highly versatile, bif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 11-Oxoundecanoate: Structural Characterization, Biocatalytic Synthesis, and Polymer Applications

Executive Summary

Ethyl 11-oxoundecanoate (CAS: 85318-87-2) is a highly versatile, bifunctional aliphatic building block. Featuring a terminal aldehyde (omega-oxo group) and an ethyl ester-protected carboxylate, it allows for orthogonal reactivity in complex synthetic sequences. This whitepaper details its structural properties, the causality behind its modern biocatalytic synthesis, and its critical role as an intermediate in the production of sustainable polymers (such as Nylon-11) and pharmaceutical prodrugs.

Structural and Physicochemical Profiling

Ethyl 11-oxoundecanoate is an organic ester derivative of 11-oxoundecanoic acid. The parent 11-carbon chain is a well-documented intermediate in the degradation of linear aliphatic fatty acids via the ω -oxidation pathway, frequently detected in metabolic breath analysis 1.

From a synthetic standpoint, masking the carboxylic acid as an ethyl ester provides crucial orthogonal protection. It prevents unwanted side reactions (such as self-aldol condensation or premature polymerization) and allows the terminal aldehyde to be selectively reacted—via reductive amination, Wittig olefination, or Grignard addition—before the ester is ultimately hydrolyzed.

Quantitative Data Summary

The following table summarizes the computed and experimentally validated physicochemical properties of the molecule 2.

PropertyValue
IUPAC Name Ethyl 11-oxoundecanoate
CAS Registry Number 85318-87-2
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
SMILES String O=CCCCCCCCCCC(=O)OCC
Topological Polar Surface Area (TPSA) 43.37 Ų
LogP (Octanol/Water) ~3.26
Hydrogen Bond Acceptors 3

Synthesis Pathways: From Petrochemicals to Green Biocatalysis

Historically, ω -amino fatty acids and their oxo-precursors were synthesized via ozone- or nickel-catalyzed redox reactions of petrochemical derivatives 3. However, these methods are hazardous, energy-intensive, and lack sustainability.

Modern synthetic biology has shifted toward multienzyme cascade synthesis using renewable vegetable oils (e.g., ricinoleic acid from castor oil or 12-hydroxystearic acid) 3, 4.

The Causality of the Cascade:

  • Cleavage: 12-Hydroxystearic acid is transformed via Alcohol Dehydrogenase (ADH) and Baeyer–Villiger Monooxygenase (BVMO) into an ester intermediate, which is rapidly hydrolyzed by a lipase to yield 11-hydroxyundecanoic acid 5.

  • Oxidation: The terminal hydroxyl group is oxidized to an aldehyde (11-oxoundecanoic acid).

  • Divergence: From here, the free acid can either be subjected to ω -transaminase to yield 11-aminoundecanoic acid (a Nylon-11 monomer) 3, or it can undergo Fischer esterification to yield ethyl 11-oxoundecanoate for downstream organic synthesis.

BiocatalyticPathway N1 12-Hydroxystearic Acid (Renewable Precursor) N2 11-Hydroxyundecanoic Acid (Intermediate) N1->N2 ADH, BVMO, Lipase (Cascade Cleavage) N3 11-Oxoundecanoic Acid (Aldehyde) N2->N3 Alcohol Dehydrogenase (Oxidation) N4 Ethyl 11-Oxoundecanoate (Target Ester) N3->N4 Fischer Esterification (Ethanol, H+) N5 11-Aminoundecanoic Acid (Nylon-11 Monomer) N3->N5 Transaminase (Amine Transfer)

Biocatalytic cascade for 11-oxoundecanoic acid derivatives and Nylon-11 monomers.

Experimental Protocols: Synthesis and Analytical Validation

To ensure high scientific integrity, the following protocol outlines a self-validating system for the esterification of the biocatalytically derived 11-oxoundecanoic acid and its subsequent GC-MS validation.

Protocol A: Fischer Esterification to Ethyl 11-Oxoundecanoate
  • Rationale: Converting the free carboxylic acid to an ethyl ester increases volatility for GC-MS analysis and protects the carboxylate during subsequent nucleophilic additions to the aldehyde.

  • Reagent Preparation: Dissolve 10 mmol of 11-oxoundecanoic acid in 50 mL of anhydrous ethanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise as an acid catalyst.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 4 hours. Use a Dean-Stark trap if absolute quantitative yield is required (to remove the water byproduct and drive the equilibrium forward).

  • Quenching & Extraction: Cool to room temperature. Neutralize the acid with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with 20 mL of methyl tert-butyl ether (MTBE) 5.

  • Purification: Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude ethyl 11-oxoundecanoate.

Protocol B: GC-MS Analytical Validation
  • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with 70 eV Electron Ionization (EI) is the gold standard for aliphatic esters. At 70 eV, the molecule undergoes predictable fragmentation, allowing for unambiguous structural confirmation of the 13-carbon total backbone (C11 parent + C2 ethyl).

  • Sample Prep: Dilute 1 mg of the synthesized ester in 1 mL of GC-grade hexane.

  • Injection: Inject 1 µL into the GC inlet (Split ratio 10:1, Inlet Temp: 250°C).

  • Separation: Use a non-polar capillary column (e.g., HP-5MS). Temperature program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Detection: Monitor the MS for the molecular ion peak at m/z 228.33 . Look for characteristic α -cleavage fragments adjacent to the carbonyl groups.

GCMSWorkflow S1 Sample Prep (Extraction & Drying) S2 GC Separation (Capillary Column) S1->S2 S3 Electron Ionization (70 eV EI) S2->S3 S4 Mass Analysis (m/z 228.33) S3->S4

GC-MS analytical workflow for the validation of ethyl 11-oxoundecanoate.

Applications in Advanced Materials and Drug Development

Bio-based Polyamides (Nylon-11) The primary industrial pull for 11-carbon ω -oxo derivatives is their conversion into 11-aminoundecanoic acid via transaminase enzymes 3. Polymerization of this monomer yields Nylon-11, an engineering plastic prized for its exceptional dimensional stability, low water absorption, and high impact resistance compared to shorter-chain polyamides [[4]]().

Pharmaceutical Intermediates and Biomarkers In drug development, bifunctional aliphatic chains like ethyl 11-oxoundecanoate are utilized to synthesize targeted delivery systems, such as PROTACs (Proteolysis Targeting Chimeras) or lipid nanoparticles (LNPs), where the precise spacing of functional groups governs the efficacy of the therapeutic payload. Furthermore, the free acid form (11-oxoundecanoic acid) is a critical biomarker in exhaled breath analysis, serving as an indicator of in vivo ω -oxidation of aliphatic fatty acids [[1]]().

References

  • RSC Publishing - Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. Available at:[Link]

  • SCIEPublish - One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils. Available at: [Link]

  • PMC / NIH - Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Available at:[Link]

  • ACS Publications - Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Available at:[Link]

Sources

Foundational

The Mechanistic Role of Ethyl 11-Oxoundecanoate in Advanced Organic Synthesis: A Bifunctional Platform for Oleochemistry

Executive Summary Ethyl 11-oxoundecanoate is a highly versatile, bifunctional aliphatic ester-aldehyde that serves as a critical linchpin in modern oleochemistry. By bridging the gap between renewable, plant-derived fatt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 11-oxoundecanoate is a highly versatile, bifunctional aliphatic ester-aldehyde that serves as a critical linchpin in modern oleochemistry. By bridging the gap between renewable, plant-derived fatty acids and high-value synthetic targets, this molecule enables the development of bio-based polycondensates, macrocyclic pheromones, and complex pharmaceutical intermediates[1]. This in-depth technical guide provides a mechanistic analysis of its reactivity, detailing both its upstream catalytic generation and its downstream applications in complex organic synthesis.

Structural Profiling and Orthogonal Reactivity

The synthetic utility of ethyl 11-oxoundecanoate stems directly from its orthogonal bifunctionality. The molecule features an 11-carbon aliphatic backbone terminated by an electrophilic aldehyde at C11 and a relatively stable ethyl ester at C1.

  • The C11 Aldehyde Terminus: Highly susceptible to nucleophilic attack, this site dictates the molecule's role in chain elongation (via Wittig olefination) and amine functionalization (via reductive amination)[2].

  • The C1 Ester Terminus: The ester group remains unreactive under mild to moderate nucleophilic conditions. This orthogonality allows chemists to selectively functionalize the aldehyde without requiring complex, atom-inefficient protecting group strategies.

Upstream Catalytic Generation: Mechanisms of Synthesis

Historically, 11-oxoundecanoate derivatives were generated via the oxidative cleavage (ozonolysis) of longer-chain unsaturated fatty acids, such as eicosenoic acid[3]. However, modern green chemistry relies heavily on the regioselective hydroformylation of 9-decenoate esters (derived from the metathesis of rapeseed or castor oil)[4].

Mechanism of Aqueous Biphasic Hydroformylation: Utilizing a Rh-catalyzed, cyclodextrin-mediated aqueous biphasic system, the terminal olefin of ethyl 9-decenoate undergoes coordination to the Rhodium center. This is followed by the migratory insertion of carbon monoxide (CO) and subsequent reductive elimination with hydrogen ( H2​ ) to yield the linear aldehyde. The use of cyclodextrin acts as a phase-transfer agent, encapsulating the hydrophobic olefin and transporting it into the aqueous catalytic phase, resulting in exceptional regioselectivity (>95:5 linear-to-branched ratio)[4].

G A Plant Oils (Rapeseed/Castor) B Ethyl 9-Decenoate (Olefin Precursor) A->B Transesterification & Metathesis C Rh-Catalyzed Hydroformylation (CO / H2) B->C Cyclodextrin Phase Transfer D Ethyl 11-Oxoundecanoate (Bifunctional Platform) C->D Regioselective Formylation

Upstream synthesis pathway of ethyl 11-oxoundecanoate via hydroformylation.

Downstream Mechanistic Pathways in Organic Synthesis

The aldehyde moiety of ethyl 11-oxoundecanoate dictates its downstream utility. Three primary mechanistic pathways dominate its application in the literature:

Pathway A: Wittig Olefination (Chain Elongation) To synthesize complex lipids like Epoxyketooctadecenoic Acid (EKODE) isomers, the C11 aldehyde is reacted with phosphonium ylides[2]. Mechanistically, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate that rapidly closes into a four-membered oxaphosphetane ring. Subsequent syn-cycloreversion expels triphenylphosphine oxide, yielding the elongated alkene.

Pathway B: Aldol Condensation Under strong base conditions (e.g., Lithium diisopropylamide, LDA), the α -protons of a secondary ketone can be deprotonated to form an enolate. This enolate subsequently attacks the C11 aldehyde of ethyl 11-oxoundecanoate, forming a β -hydroxy ketone. This mechanism is crucial for synthesizing complex hydroxylated lipid intermediates[2].

Pathway C: Reductive Amination To generate precursors for bio-based polyamides, the aldehyde condenses with ammonia or primary amines to form an intermediate imine. This imine is subsequently reduced (via sodium cyanoborohydride or catalytic hydrogenation) to yield ω -amino esters, which are key building blocks for aliphatic polycondensates[4].

G Platform Ethyl 11-Oxoundecanoate Wittig Wittig Olefination (Phosphonium Ylide) Platform->Wittig Nucleophilic Attack at C11 Aldehyde RedAm Reductive Amination (NH3, H2/Cat) Platform->RedAm Imine Formation & Reduction Aldol Aldol Condensation (LDA, Ketone) Platform->Aldol Enolate Addition Prod1 Chain-Elongated Alkenes (e.g., EKODE) Wittig->Prod1 Prod2 ω-Amino Esters (Polymer Precursors) RedAm->Prod2 Prod3 Complex Lipids (Hydroxy-oxo Esters) Aldol->Prod3

Downstream orthogonal functionalization pathways of ethyl 11-oxoundecanoate.

Experimental Workflows: Self-Validating Protocols

As an application scientist, ensuring reproducibility requires protocols that inherently validate their own success through observable phase changes or precise thermodynamic control.

Protocol 1: Cyclodextrin-Mediated Aqueous Biphasic Hydroformylation Objective: Synthesize ethyl 11-oxoundecanoate from ethyl 9-decenoate.

  • Preparation: Charge a high-pressure autoclave with ethyl 9-decenoate (1.0 equiv), Rh(acac)(CO)2​ (0.05 mol%), TPPTS ligand (0.2 mol%), and randomly methylated β -cyclodextrin (RM- β -CD) in a degassed biphasic mixture of water and toluene.

  • Pressurization: Purge the reactor with nitrogen, then pressurize with syngas ( CO/H2​ 1:1) to 40 bar.

  • Reaction: Heat the mixture to 80°C under vigorous mechanical stirring (1200 rpm) for 4 hours. Causality: High shear mixing is required to maximize the interfacial surface area, allowing the cyclodextrin to shuttle the hydrophobic olefin into the aqueous catalytic phase.

  • Phase Separation & Catalyst Recycling: Cool the reactor to room temperature and depressurize. Transfer the mixture to a separatory funnel. Self-Validation: The system will spontaneously phase-separate. The aqueous layer (containing the Rh-catalyst and cyclodextrin) is decanted and can be directly recycled, while the organic layer contains the target product[4].

Protocol 2: Wittig Olefination for Chain Elongation Objective: Elongate the carbon chain of ethyl 11-oxoundecanoate.

  • Ylide Generation: In an oven-dried, argon-purged flask, dissolve the alkyltriphenylphosphonium bromide salt (1.2 equiv) in anhydrous THF. Cool to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Self-Validation: The solution will turn a vibrant, deep orange/red, confirming the successful generation of the phosphonium ylide.

  • Nucleophilic Addition: Slowly add ethyl 11-oxoundecanoate (1.0 equiv) dissolved in anhydrous THF to the ylide solution at -78°C. Causality: Maintaining -78°C prevents premature decomposition of the ylide and maximizes the thermodynamic control for Z-stereoselectivity of the resulting alkene.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH4​Cl . Extract with ethyl acetate and purify via flash column chromatography[2].

Quantitative Data Summary

The choice of upstream generation method significantly impacts the yield, scalability, and environmental footprint of the synthesis.

Synthesis MethodCatalyst / Reagent SystemPrecursor SubstrateRegioselectivity (Linear:Branched)Typical YieldEnvironmental Impact
Aqueous Hydroformylation Rh/TPPTS + β -CyclodextrinEthyl 9-decenoate> 95:576% - 85%Low: Utilizes recyclable aqueous catalyst phase; high atom economy[4].
Ozonolysis O3​ followed by PPh3​ reductionEthyl 11-dodecenoateN/A (Cleavage reaction)80% - 90%High: Requires hazardous ozone generation and stoichiometric reductants[3].

References

  • Continuous Production of Bifunctional Platform Chemicals From Plant Oils in Water by Cyclodextrin-Mediated Hydroformylation - PubMed (NIH) - 4

  • Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles - ACS Publications - 2

  • Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry - Semantic Scholar - 1

  • Survey of the fatty acid composition of peanut (Arachis hypogaea) germplasm and characterization of their epoxy and eicosenoic acids - ResearchGate - 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Insect Pheromones Using Ethyl 11-Oxoundecanoate

Introduction Insect pheromones, chemical signals vital for communication between members of the same species, play a critical role in behaviors such as mating, aggregation, and trail-following.[1][2] The majority of iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Insect pheromones, chemical signals vital for communication between members of the same species, play a critical role in behaviors such as mating, aggregation, and trail-following.[1][2] The majority of identified lepidopteran sex pheromones are straight-chain hydrocarbons (C10–C18), often with one or more degrees of unsaturation and terminating in an alcohol, acetate, or aldehyde functional group.[1][3][4][5] Their species-specificity and potent biological activity at minute concentrations have made synthetic pheromones invaluable tools in integrated pest management (IPM) strategies, enabling population monitoring, mating disruption, and mass trapping with minimal environmental impact.[1][6]

Ethyl 11-oxoundecanoate is a versatile and economically significant starting material in the synthesis of various insect pheromones. Its bifunctional nature, possessing both a terminal aldehyde and an ethyl ester, allows for selective chemical transformations at either end of the long alkyl chain. This application note provides a detailed guide for the synthesis of a representative lepidopteran sex pheromone, (Z)-9-tricosene (Muscalure), the housefly sex pheromone, utilizing ethyl 11-oxoundecanoate as a key precursor.[7] The described synthetic strategy highlights a Wittig reaction, a cornerstone of alkene synthesis in organic chemistry, to construct the characteristic (Z)-olefinic bond.[3][8][9][10][11]

Synthetic Strategy Overview

The synthesis of (Z)-9-tricosene from ethyl 11-oxoundecanoate involves a multi-step sequence that leverages the reactivity of both the aldehyde and ester functionalities. The core of the strategy is the formation of the C-9 double bond with Z-selectivity via a Wittig reaction.

Workflow for the Synthesis of (Z)-9-Tricosene

SynthesisWorkflow cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Wittig Reaction & Deprotection cluster_2 Phase 3: Final Product Start Ethyl 11-oxoundecanoate Step1 Reduction of Ester Start->Step1 Intermediate1 11-Hydroxyundecanal Step1->Intermediate1 Step2 Protection of Aldehyde Intermediate1->Step2 Intermediate2 Protected 11-Hydroxyundecanal Step2->Intermediate2 Step3 Conversion to Alkyl Halide Intermediate2->Step3 Intermediate3 Protected 11-Haloundecanal Step3->Intermediate3 Step4 Formation of Phosphonium Ylide Intermediate3->Step4 Step5 Wittig Reaction Intermediate3->Step5 Step4->Step5 Reagent Triphenylphosphine + Base Reagent->Step4 Intermediate4 Protected (Z)-9-Tricosene Precursor Step5->Intermediate4 Step6 Deprotection Intermediate4->Step6 Product (Z)-9-Tricosene Step6->Product caption Figure 1. Synthetic workflow for (Z)-9-tricosene.

Caption: Figure 1. Synthetic workflow for (Z)-9-tricosene.

Experimental Protocols

PART 1: Synthesis of the C12 Phosphonium Salt Precursor from Ethyl 11-Oxoundecanoate

This initial phase focuses on converting the ester group of ethyl 11-oxoundecanoate into a functional group suitable for the Wittig reaction, while the aldehyde is temporarily protected.

Step 1: Selective Reduction of the Ester

The ester functionality is selectively reduced to a primary alcohol.

Materials:

  • Ethyl 11-oxoundecanoate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 11-oxoundecanoate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 11-hydroxyundecanal.

Step 2: Protection of the Aldehyde

The aldehyde is protected as an acetal to prevent its reaction in subsequent steps.

Materials:

  • 11-Hydroxyundecanal

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 11-hydroxyundecanal and ethylene glycol (1.5 equivalents) in toluene.

  • Add a catalytic amount of p-TsOH.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected 11-hydroxyundecanal.

Step 3: Conversion to Alkyl Bromide

The primary alcohol is converted to an alkyl bromide, a precursor for the phosphonium salt.

Materials:

  • Protected 11-hydroxyundecanal

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM)

  • Hexane

Protocol:

  • In a round-bottom flask, dissolve the protected 11-hydroxyundecanal and CBr₄ (1.2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add PPh₃ (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure and add hexane to precipitate the triphenylphosphine oxide byproduct.

  • Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the protected 11-bromoundecanal.

PART 2: Synthesis of (Z)-9-Tricosene via Wittig Reaction

This phase describes the formation of the key C=C bond and the final deprotection to yield the target pheromone.

Step 4: Preparation of the Dodecyltriphenylphosphonium Bromide

Materials:

  • 1-Bromododecane

  • Triphenylphosphine (PPh₃)

  • Acetonitrile

  • Hexane

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromododecane and triphenylphosphine (1.1 equivalents) in acetonitrile.[12]

  • Reflux the mixture for 16-20 hours.[12]

  • Monitor the reaction by TLC until the starting materials are consumed.[12]

  • Cool the reaction mixture and remove the solvent under reduced pressure.[12]

  • Wash the resulting solid with hexane to remove any unreacted starting materials and dry under vacuum to obtain dodecyltriphenylphosphonium bromide.[12]

Step 5: Wittig Reaction

Materials:

  • Dodecyltriphenylphosphonium bromide

  • Protected 11-bromoundecanal

  • Strong base (e.g., n-butyllithium or sodium hydride in DMSO)

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend dodecyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange).

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Cool the ylide solution back to -78 °C and add a solution of the protected 11-bromoundecanal in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 6: Deprotection of the Acetal

Materials:

  • Protected (Z)-9-tricosene precursor

  • Aqueous hydrochloric acid (e.g., 3M HCl)

  • Acetone or THF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the purified protected pheromone precursor in a mixture of acetone and water.

  • Add a catalytic amount of aqueous HCl.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with saturated NaHCO₃ solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (Z)-9-tricosene.

Product Characterization

The identity and purity of the synthesized (Z)-9-tricosene should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR (CDCl₃) Signals corresponding to the vinylic protons of the (Z)-alkene at ~5.3-5.4 ppm (triplet of triplets), aliphatic methylene and methyl protons.
¹³C NMR (CDCl₃) Signals for the sp² carbons of the double bond around 129-130 ppm, along with signals for the aliphatic carbons.
Mass Spectrometry (GC-MS) Molecular ion peak corresponding to the molecular weight of (Z)-9-tricosene (C₂₃H₄₆). Characteristic fragmentation pattern.[4]
FTIR (neat) C-H stretching vibrations for sp² and sp³ carbons, C=C stretching vibration around 1650 cm⁻¹ (weak for a symmetrically substituted alkene).

Discussion and Mechanistic Insights

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes.[11] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (Z)-alkene under salt-free conditions.[11] The reaction proceeds through a [2+2] cycloaddition of the ylide and the aldehyde to form an oxaphosphetane intermediate. The subsequent decomposition of this intermediate yields the alkene and triphenylphosphine oxide.

The choice of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the phosphonium salt to form the ylide. The protection of the aldehyde group as an acetal is a necessary step to prevent its reaction with the ylide, which would lead to undesired side products. The final deprotection under acidic conditions regenerates the aldehyde, which in the case of (Z)-9-tricosene is not present in the final structure, but this general strategy is applicable to the synthesis of aldehyde-terminated pheromones.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the insect pheromone (Z)-9-tricosene, starting from the readily available ethyl 11-oxoundecanoate. The described methodology highlights key organic transformations, including selective reduction, functional group protection, and a stereoselective Wittig reaction. The protocols are designed to be reproducible and scalable for research and development purposes. The successful synthesis and characterization of the target pheromone underscore the utility of ethyl 11-oxoundecanoate as a versatile building block in the synthesis of valuable semiochemicals for agricultural applications.

References

  • Chen, Z.M., Zhou, L., Yang, M., Luo, F.J., et al. (2011). Analyses of lepidopteran sex pheromones by mass spectrometry. Trac Trends Anal. Chem., 30, 990–1002. [Link]

  • El-Sayed, A. M. (2019). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

  • Gries, R., Gries, G., Khaskin, G., Slessor, K. N. (2000). (Z)-9-Tricosene. American Chemical Society. [Link]

  • Han, T., et al. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Journal of Chemical Research, 38(8), 455-459. [Link]

  • Kim, M., Pitchaiah, A., Park, N.-J., Hwang, I. T., & Lee, K.-I. (2012). Practical and Scalable Synthesis of (Z)-9-Tricosene, the Housefly Sex Pheromone. Letters in Organic Chemistry, 9(9), 654-656. [Link]

  • Kou, R., Tang, D.S., Chow, Y.S., & Tseng, H.K. (1990). Sex pheromone components of female smaller tea tortrix moth, Adoxophyes sp. (Lepidoptera: Tortricidae) in Taiwan. Journal of Chemical Ecology, 16, 1409–1415. [Link]

  • Millar, J. G. (2000). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Journal of the American Chemical Society, 122(45), 11013-11014. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Schaub, B. (1985). A new stereoselective synthesis of (Z)-9-tricosene, the sex attractant of the common housefly. Tetrahedron Letters, 26(3), 305-308. [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Witzgall, P., Lindblom, T., Bengtsson, M., & Tòth, M. (2004). The Pherolist. [Link]

  • Wyatt, P., & Warren, S. (2013). Organic synthesis: the disconnection approach. John Wiley & Sons.
  • A Process For Synthesis Of Z 9 Tricosene. (Patent). [Link]

  • Tandem-, Domino- and One-Pot Reactions Involving Wittig- and Horner-Wadsworth-Emmons Olefination. (2017). IntechOpen. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). MDPI. [Link]

Sources

Application

Application Note: Strategic Olefination of Ethyl 11-Oxoundecanoate via the Wittig Reaction

Abstract This document provides a comprehensive technical guide for performing the Wittig reaction on ethyl 11-oxoundecanoate, a long-chain keto-ester. The guide is intended for researchers in organic synthesis, medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for performing the Wittig reaction on ethyl 11-oxoundecanoate, a long-chain keto-ester. The guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science. It delves into the mechanistic underpinnings of the reaction, critical experimental parameters, and provides a detailed, field-tested protocol for the conversion of the ketone moiety into an alkene. Emphasis is placed on the chemoselectivity of the reaction, which targets the ketone in the presence of a less reactive ester functional group.

Guiding Principles: Mechanism and Strategy

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] The reaction's reliability and broad scope stem from its predictable regioselectivity, where the double bond is formed specifically at the location of the original carbonyl group.[3]

The Reaction Mechanism

The reaction proceeds through a sequence of well-defined steps:

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt using a strong base. The phosphonium salt is typically prepared via an SN2 reaction between an alkyl halide and triphenylphosphine.[4][5][6] The resulting species is a phosphorus ylide (or phosphorane), a neutral, dipolar molecule with adjacent positive and negative charges.[5]

  • Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the substrate (ethyl 11-oxoundecanoate). This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane through a concerted [2+2] cycloaddition.[1][4][7]

  • Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes in an irreversible, syn-elimination process. This decomposition yields the desired alkene and triphenylphosphine oxide (TPPO).[5] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction sequence.[7]

Substrate-Specific Considerations: Chemoselectivity

Ethyl 11-oxoundecanoate possesses two carbonyl functionalities: a ketone at the C11 position and an ester at the C1 position. A key advantage of the Wittig reaction is its high degree of chemoselectivity. Phosphorus ylides readily react with aldehydes and ketones but are generally unreactive towards esters and amides.[8][9][10] This selectivity allows for the precise olefination of the ketone group while leaving the ester moiety intact, a critical consideration for the synthesis of complex molecules and functionalized monomers.

Controlling Stereochemistry

The stereochemical outcome (E/Z isomer ratio) of the Wittig reaction is highly dependent on the nature of the ylide used.[7]

  • Non-Stabilized Ylides: Ylides bearing simple alkyl or hydrogen substituents (e.g., from methyl- or ethyltriphenylphosphonium salts) are highly reactive. Under lithium-salt-free conditions, they typically react under kinetic control to favor the formation of the Z-alkene.[7][11]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (EWGs) such as esters or ketones (e.g., (Carbethoxymethylene)triphenylphosphorane) are less reactive and are termed "stabilized". These reactions are often reversible and proceed under thermodynamic control, leading predominantly to the more stable E-alkene.[2][7]

For the protocol detailed below, we will utilize a non-stabilized ylide to form a terminal alkene, where stereochemistry is not a factor.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Reaction P_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH⁻-P⁺Ph₃ (Ylide) P_Salt->Ylide + Base - Base-H⁺ Base Strong Base (e.g., n-BuLi) Ketone EtO₂C-(CH₂)₉-C(=O)-CH₃ (Ethyl 11-oxoundecanoate) Ylide->Ketone [2+2] Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene EtO₂C-(CH₂)₉-C(=CHR)-CH₃ (Alkene Product) Oxaphosphetane->Alkene TPPO O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: Generalized mechanism of the Wittig reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 12-Methylenetridec-11-enoate

This protocol details the conversion of the ketone in ethyl 11-oxoundecanoate to a terminal methylene group using methyltriphenylphosphonium bromide.

Materials and Reagents
ReagentFormulaCAS NumberSupplier (Example)Notes
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP1779-49-3Sigma-AldrichDry thoroughly in a vacuum oven before use.
n-Butyllithium (n-BuLi)C₄H₉Li109-72-8Acros Organics1.6 M solution in hexanes. Handle with care.
Ethyl 11-oxoundecanoateC₁₃H₂₄O₃60319-33-7TCI AmericaEnsure purity by NMR or GC before use.
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-9EMD MilliporeFrom a solvent purification system or sealed bottle.
Saturated Aqueous NH₄Cl SolutionNH₄Cl12125-02-9Fisher ScientificUsed for quenching the reaction.
Dichloromethane (DCM)CH₂Cl₂75-09-2VWRFor extraction.
Brine (Saturated Aqueous NaCl)NaCl7647-14-5LabChemFor washing.
Anhydrous Magnesium SulfateMgSO₄7487-88-9BeanTown ChemicalFor drying organic layers.
Silica GelSiO₂7631-86-9Sorbent TechnologiesFor column chromatography (230-400 mesh).
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Septa

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

A. Ylide Formation

  • Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol, 1.2 equiv). Add anhydrous THF (60 mL) via syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. A characteristic deep yellow or orange color indicates the formation of the ylide.[12]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.

B. Wittig Reaction 6. Substrate Addition: In a separate dry flask, dissolve ethyl 11-oxoundecanoate (2.28 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL). 7. Reaction: Re-cool the ylide solution to 0 °C. Add the solution of ethyl 11-oxoundecanoate dropwise to the ylide suspension over 20 minutes. 8. Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ketone.

C. Work-up and Purification 9. Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). 10. Extraction: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and dichloromethane (75 mL). Shake and separate the layers. Extract the aqueous layer with additional DCM (2 x 50 mL).[12] 11. Washing: Combine the organic layers and wash with brine (50 mL). 12. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12] The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. 13. Purification: Purify the crude oil by flash column chromatography on silica gel. A common challenge in Wittig reactions is the removal of the TPPO byproduct.[13][14] Elute with a gradient of hexanes to 95:5 hexanes/ethyl acetate. The nonpolar alkene product should elute before the more polar TPPO. 14. Final Product: Combine the product-containing fractions and remove the solvent in vacuo to yield ethyl 12-methylenetridec-11-enoate as a colorless oil.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of vinyl protons (~4.7 ppm) and the disappearance of the methyl ketone singlet (~2.1 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of sp² carbons for the new alkene (~148 ppm and ~112 ppm) and the disappearance of the ketone carbonyl (~209 ppm).

  • IR (Thin Film): Observe the C=C stretch (~1650 cm⁻¹) and the disappearance of the ketone C=O stretch (~1715 cm⁻¹). The ester C=O stretch should remain (~1735 cm⁻¹).

  • HRMS (ESI): Confirm the exact mass of the product.

Visualizations and Data

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Dry Glassware & Reagents A2 Assemble Apparatus under N₂ A1->A2 B1 Prepare Phosphonium Salt Suspension in THF A2->B1 B2 Cool to 0°C B1->B2 B3 Add n-BuLi to form Ylide B2->B3 B4 Add Keto-ester Solution B3->B4 B5 Stir at RT & Monitor by TLC B4->B5 C1 Quench with aq. NH₄Cl B5->C1 C2 Extract with DCM C1->C2 C3 Wash, Dry, Concentrate C2->C3 C4 Purify by Column Chromatography C3->C4 C5 Characterize Product C4->C5

Caption: Experimental workflow for the Wittig olefination.

Representative Quantitative Data
ParameterValueUnit
Ethyl 11-oxoundecanoate1.0equivalents
Methyltriphenylphosphonium Bromide1.2equivalents
n-Butyllithium1.2equivalents
SolventAnhydrous THF-
Concentration (Substrate)~0.125M
Reaction Temperature0 °C to Room Temp.°C
Reaction Time3hours
Typical Yield (after purification)75-88%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No Ylide Formation (No Color) Wet solvent/glassware; Impure phosphonium salt.Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvent. Dry phosphonium salt under vacuum.
Low Reaction Conversion Insufficient ylide formation; Steric hindrance.Titrate n-BuLi before use to confirm concentration. Increase reaction time or gently warm the reaction mixture (e.g., 40 °C).
Difficult Separation from TPPO Similar polarity between product and TPPO.Optimize column chromatography eluent. Alternatively, try precipitating TPPO from a cold non-polar solvent like hexane/ether.[14]
Ester Saponification Presence of water during ylide formation/reaction.This is unlikely with n-BuLi but possible with other bases. Ensure strictly anhydrous conditions.

Safety Precautions

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Solvents: THF and dichloromethane are volatile and flammable/harmful. Handle them in a well-ventilated fume hood.

  • General: All chemical manipulations should be performed in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

References

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(15), 3531-3537. DOI:10.1039/C2OB07074J. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • University of Missouri–St. Louis. Wittig Reaction Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 20.4: The Wittig reaction. Retrieved from [Link]

  • Gorgani, L., et al. (2017). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 22(10), 1624. Retrieved from [Link]

  • Cui, Y. (2025, August). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(9), 1-4. Retrieved from [Link]

  • Merlic, C. Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from [Link]

  • Dalal Institute. Wittig Reaction. Retrieved from [Link]

  • University of Calgary. Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Retrieved from [Link]

Sources

Method

Application Note: Ethyl 11-Oxoundecanoate as a Strategic Precursor for Macrocyclic Lactones

Executive Summary The synthesis of macrocyclic lactones (macrolides) remains a formidable challenge in organic chemistry due to the high entropic and enthalpic barriers associated with large-ring closure. These structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of macrocyclic lactones (macrolides) remains a formidable challenge in organic chemistry due to the high entropic and enthalpic barriers associated with large-ring closure. These structures are highly prized across industries, serving as the backbone for synthetic musks in perfumery (e.g., exaltolide, cyclopentadecanolide) and as critical pharmacophores in antibacterial and antifungal drug development.

Ethyl 11-oxoundecanoate (CAS: 85318-87-2) has emerged as an exceptionally versatile, bifunctional C11 building block for these syntheses. By offering two orthogonally reactive termini—a highly electrophilic aldehyde and a stable, yet saponifiable, ethyl ester—it allows chemists to systematically assemble linear "seco-acid" precursors before executing late-stage macrolactonization. This application note details the mechanistic rationale, validated experimental workflows, and optimization data for utilizing ethyl 11-oxoundecanoate in the synthesis of 15- to 16-membered macrocyclic lactones.

Chemical Context & Mechanistic Rationale

The utility of ethyl 11-oxoundecanoate lies in its structural asymmetry. Sourced efficiently from renewable oleochemical platforms or via the oxidation of widely available 11-bromoundecanoic acid derivatives 1, this C11 platform circumvents the need for complex, multi-step desymmetrization of diols or diacids.

Causality in Synthetic Design:

  • The Aldehyde Terminus (C11): Serves as the primary site for carbon-carbon bond formation. It readily undergoes nucleophilic attack by Grignard reagents or Wittig olefinations to extend the aliphatic chain to the requisite C15 or C16 length necessary for musk compounds2.

  • The Ethyl Ester Terminus (C1): The ethyl group provides sufficient steric bulk to prevent unwanted nucleophilic attack at C1 during the chain extension at C11. Furthermore, it is easily saponified into a carboxylic acid under mild basic conditions, preparing the molecule for the final cyclization step.

Synthetic Strategy & Workflow

The general pathway to a macrocyclic lactone via ethyl 11-oxoundecanoate involves three distinct phases: Precursor Generation , Chain Extension , and Macrolactonization .

SynthWorkflow A Ethyl 11-bromoundecanoate (Starting Material) B Ethyl 11-oxoundecanoate (Bifunctional C11) A->B Kornblum Oxidation C C15 Hydroxy Ester (Chain Extension) B->C Grignard Addition (C4) D C15 Seco-Acid (Saponification) C->D Deprotection & Saponification E Macrocyclic Lactone (e.g., Exaltolide) D->E Yamaguchi Cyclization

Synthetic workflow from ethyl 11-bromoundecanoate to a macrocyclic lactone.

Experimental Protocols

The following protocols represent a self-validating system designed to ensure high fidelity at each synthetic node.

Protocol A: Synthesis of Ethyl 11-Oxoundecanoate via Kornblum Oxidation

This step converts an alkyl halide directly into the target aldehyde using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant 3.

Materials: Ethyl 11-bromoundecanoate (1.0 equiv), anhydrous DMSO (0.3 M), NaHCO₃ (2.2 equiv). Procedure:

  • Dissolve ethyl 11-bromoundecanoate in anhydrous DMSO in a flame-dried round-bottom flask.

  • Add NaHCO₃ (2.2 equiv) in one portion. Causality: NaHCO₃ acts as a mild base to neutralize the HBr generated during the elimination of dimethyl sulfide. Without this buffer, the highly acidic environment would lead to the degradation or unwanted acetalization of the newly formed aldehyde.

  • Heat the reaction mixture to 110 °C under an N₂ atmosphere for 4 hours.

  • Cool to room temperature, quench with ice water, and extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: Elute with 10% EtOAc/Hexanes. Look for the disappearance of the starting bromide (R_f ~0.8) and the appearance of a UV-inactive, KMnO₄-stainable spot at R_f ~0.5.

  • ¹H NMR (CDCl₃): Confirm success by identifying the characteristic, sharp aldehyde proton triplet at ~δ 9.76 ppm (J = 1.8 Hz).

Protocol B: Chain Extension via Grignard Addition

To build a 15-membered ring (e.g., for exaltolide), a C4 fragment must be appended to the C11 aldehyde.

Materials: Ethyl 11-oxoundecanoate (1.0 equiv), 4-(benzyloxy)butylmagnesium bromide (1.2 equiv, 1.0 M in THF), anhydrous THF. Procedure:

  • Cool a solution of ethyl 11-oxoundecanoate in anhydrous THF to -78 °C under N₂. Causality: The cryogenic temperature kinetically favors the nucleophilic attack of the Grignard reagent on the highly reactive aldehyde over the less reactive ethyl ester, preventing unwanted tertiary alcohol formation.

  • Add the Grignard reagent dropwise over 20 minutes.

  • Gently warm the mixture to 0 °C and stir for 1 hour.

  • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via flash chromatography.

Self-Validation Checkpoint:

  • ¹H NMR (CDCl₃): The aldehyde signal at δ 9.76 ppm must completely disappear. A new multiplet corresponding to the secondary carbinol proton should emerge at ~δ 3.60 ppm.

Protocol C: Yamaguchi Macrolactonization

Following the deprotection of the C15 terminal alcohol and saponification of the C1 ethyl ester, the resulting linear "seco-acid" is cyclized.

Materials: C15 Seco-acid (1.0 equiv), 2,4,6-trichlorobenzoyl chloride (1.2 equiv), Triethylamine (Et₃N, 1.5 equiv), 4-Dimethylaminopyridine (DMAP, 10 equiv), anhydrous THF, anhydrous Toluene. Procedure:

  • Mixed Anhydride Formation: Dissolve the seco-acid and Et₃N in THF. Add 2,4,6-trichlorobenzoyl chloride dropwise at room temperature. Stir for 2 hours. Causality: The bulky trichlorophenyl group sterically shields its own carbonyl, ensuring that subsequent nucleophilic attack occurs exclusively at the aliphatic carbonyl of the seco-acid.

  • Filtration: Filter the mixture under inert atmosphere to remove the precipitated Et₃N·HCl salt.

  • High-Dilution Cyclization: Dilute the filtrate with anhydrous toluene to achieve a final seco-acid concentration of 0.002 M. Add this solution dropwise over 5 hours to a refluxing solution of DMAP in toluene. Causality: The extreme dilution (0.002 M) is the critical thermodynamic control here; it ensures that the probability of a molecule reacting with itself (intramolecular cyclization) vastly outweighs the probability of colliding with another molecule (intermolecular polymerization).

  • Reflux for an additional 12 hours, cool, wash with 1N HCl, NaHCO₃, and brine. Purify via silica gel chromatography.

YamaguchiMech A Seco-Acid (Linear) B Mixed Anhydride (Sterically Hindered) A->B 2,4,6-Trichlorobenzoyl Chloride Et3N, THF C Acyl-DMAP Intermediate (Highly Electrophilic) B->C DMAP, Toluene (High Dilution) D Macrocyclic Lactone (Intramolecular Cyclization) C->D Terminal Hydroxyl Attack - DMAP

Mechanistic pathway of the Yamaguchi macrolactonization overcoming entropic barriers.

Self-Validation Checkpoint:

  • IR Spectroscopy: Highly diagnostic. The broad O-H stretch of the seco-acid (~3300 cm⁻¹) will vanish. The carbonyl stretch will shift from a typical linear ester/acid frequency (~1710 cm⁻¹) to the characteristic macrolactone frequency (~1735 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Confirm the[M+H]⁺ peak of the monomeric cyclized product. Ensure the absence of the +18 Da (uncyclized) or +2M (dimerized) peaks.

Quantitative Data & Optimization

The choice of macrolactonization protocol heavily dictates the yield of the final macrocycle. Table 1 summarizes the optimization data for the cyclization of the C15 seco-acid derived from ethyl 11-oxoundecanoate.

Table 1: Optimization of Macrolactonization Conditions for C15 Seco-Acids

MethodReagentsConcentrationTemp (°C)Monomer Yield (%)Dimer/Polymer (%)
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAP0.002 M110 (Toluene)78% < 5%
Corey-Nicolaou 2,2'-Dipyridyl disulfide, PPh₃0.005 M110 (Toluene)55%15%
Mitsunobu DIAD, PPh₃0.010 M25 (THF)32%45%
Keck DCC, DMAP, DMAP·HCl0.005 M61 (CHCl₃)61%12%

Note: The Yamaguchi protocol consistently provides the highest monomeric yield due to the superior leaving group ability of the acyl-pyridinium intermediate formed under refluxing conditions.

Table 2: Reagent Stoichiometry for C11 Precursor Synthesis (Protocol A)

ReagentMW ( g/mol )EquivalentsMass/VolFunction
Ethyl 11-bromoundecanoate293.241.05.00 gSubstrate
Dimethyl Sulfoxide (DMSO)78.13Solvent56 mLSolvent & Oxidant
Sodium Bicarbonate (NaHCO₃)84.012.23.15 gAcid Scavenger

References

  • Ravi, S. et al. (2001). Macrocyclic musk compounds: synthetic approaches to key intermediates for exaltolide, exaltone, and dilactones. Journal of the Indian Institute of Science. Verified via NIH PMC. 2

  • Harris, et al. (2024). Synthesis: The bifunctional derivative, palmitoyl glycerol diazirine alkyne (PG-DA). bioRxiv. 3

  • Biermann, U. et al. (2021). Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry. ResearchGate / Angewandte Chemie. 1

Sources

Application

Application Notes: Ethyl 11-Oxoundecanoate as a Bio-Based Platform in Polymer Chemistry

[label="Selective Reduction\n(NaBH4 or H2/Ru)", fillcolor="#FBBC05", Target Audience: Researchers, materials scientists, and drug development professionals. Introduction to the Bifunctional Platform Ethyl 11-oxoundecanoa...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Selective Reduction\n(NaBH4 or H2/Ru)", fillcolor="#FBBC05",

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction to the Bifunctional Platform

Ethyl 11-oxoundecanoate is a highly versatile, bio-derived ester-aldehyde platform molecule. Sourced primarily from the hydroformylation of 10-undecenoic acid derivatives (a major cleavage product of castor oil), this C11 aliphatic chain features spatially separated reactive moieties: a terminal aldehyde and an ethyl ester [1.5].

For polymer chemists and drug delivery researchers, this structural duality is invaluable. The aldehyde group can undergo orthogonal functionalization—such as reductive amination or selective reduction—without disrupting the robust ester linkage[1]. This enables the synthesis of high-purity ω-amino esters, ω-hydroxy esters, and dicarboxylic acids, which serve as the fundamental building blocks for high-performance polyamides (e.g., Nylon-11) and biodegradable aliphatic polyesters[2].

Mechanistic Insights: Causality in Molecular Design

When designing polymers for engineering plastics or pharmaceutical matrices, the choice of monomer directly dictates the polymer's crystallinity, hydrophobicity, and degradation kinetics.

  • Causality in Chain Length: The 11-carbon backbone provides an optimal density of methylene groups to induce strong van der Waals interactions and hydrogen bonding (in polyamides). This results in excellent thermal stability and mechanical toughness, while maintaining a lower melting point and significantly lower moisture absorption rate compared to shorter-chain nylons (such as Nylon-6)[2].

  • Causality in Ester Selection: Utilizing an ethyl ester rather than a methyl ester or free carboxylic acid provides two distinct advantages. First, it prevents premature oligomerization during intermediate functionalization. Second, during polycondensation, the leaving group is ethanol rather than methanol. For drug development professionals designing implantable matrices, eliminating residual methanol toxicity is a critical regulatory advantage[3].

Reaction Workflows & Visualizations

Pathway A Ethyl 11-oxoundecanoate (Bio-based Precursor) B Reductive Amination (NH3, H2, Cat.) A->B C Selective Reduction (NaBH4 or H2/Ru) A->C D Oxidation (O2, Cat.) A->D E Ethyl 11-aminoundecanoate (Nylon-11 Monomer) B->E F Ethyl 11-hydroxyundecanoate (Polyester Monomer) C->F G Undecanedioic Acid Monoethyl Ester (Polyamide/Polyester Monomer) D->G H Polyamide-11 (Nylon-11) (High-performance Plastics) E->H I Poly(11-undecanoate) (Biodegradable Drug Delivery) F->I G->H G->I

Reaction pathways of ethyl 11-oxoundecanoate to versatile polymer matrices.

Protocol 1: Synthesis of Polyamide-11 Precursors via Reductive Amination

Objective: Convert ethyl 11-oxoundecanoate to ethyl 11-aminoundecanoate, the direct monomeric precursor for bio-based Nylon-11. Self-Validating System: This reaction utilizes a palladium on carbon (Pd/C) catalyst under hydrogen pressure. By monitoring the hydrogen uptake gauge, the completion of the reaction is self-indicated; the pressure drop will plateau exactly when the imine is fully reduced.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mmol of ethyl 11-oxoundecanoate in 100 mL of anhydrous ethanol in a high-pressure Parr reactor.

  • Imine Formation: Chill the reactor to 0°C. Bubble anhydrous ammonia gas into the solution until a 5-fold molar excess is achieved. Insight: The low temperature prevents the exothermic formation of side-product aminals and suppresses unwanted aldol condensations.

  • Catalyst Addition: Add 5 wt% of 10% Pd/C catalyst. Seal the reactor and purge three times with nitrogen, followed by three hydrogen purges.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂ gas. Heat the mixture to 60°C under vigorous stirring (800 rpm) for 4 hours.

  • Workup: Cool the reactor, vent the gases safely, and filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the ethanol under reduced pressure to yield crude ethyl 11-aminoundecanoate.

  • Validation: Verify the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the amine protons (~1.5 ppm) via ¹H-NMR.

Protocol 2: Polycondensation for Biodegradable Drug Delivery Matrices

Objective: Polymerize the functionalized monomer into a high-molecular-weight aliphatic polymer suitable for implantable drug delivery systems. Context for Drug Development: Aliphatic polyesters and polyamides derived from C11 monomers exhibit excellent biocompatibility. Their highly crystalline nature and slow degradation kinetics make them ideal for sustained-release formulations (e.g., 3- to 6-month depot injectables).

Step-by-Step Methodology:

  • Monomer Loading: Transfer the purified ethyl 11-aminoundecanoate (or ethyl 11-hydroxyundecanoate for polyesters) into a specialized glass polycondensation reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum distillation setup.

  • Catalysis: Add 0.1 wt% of titanium(IV) isopropoxide as the transesterification/transamidation catalyst.

  • Oligomerization (Stage 1): Heat the reactor to 180°C under a continuous nitrogen sweep for 2 hours. Insight: Ethanol is generated as the byproduct. The nitrogen sweep facilitates its continuous removal, driving the equilibrium toward oligomer formation.

  • High-Vacuum Polycondensation (Stage 2): Gradually increase the temperature to 220°C and apply a high vacuum (< 0.1 mbar) over 1 hour. Maintain these conditions for 3-4 hours. Insight: The high vacuum is critical to remove residual ethanol and drive the molecular weight (Mw) to >30,000 g/mol . The exponential increase in melt viscosity serves as a physical indicator of successful polymerization.

  • Quenching and Extrusion: Break the vacuum with nitrogen, extrude the viscous polymer melt into a cold water bath, and pelletize.

Workflow Step1 1. Substrate Prep Dissolve in EtOH Step2 2. Amination Add NH3 & Pd/C Step1->Step2 Step3 3. Hydrogenation H2 (50 psi), 60°C Step2->Step3 Step4 4. Filtration Remove Catalyst Step3->Step4 Step5 5. Polycondensation 200°C-220°C, Vacuum Step4->Step5 Step6 6. Extrusion Polymer Pellets Step5->Step6

Step-by-step workflow from monomer functionalization to final polymer extrusion.

Quantitative Data Summary

The following table summarizes the thermomechanical and application profiles of polymers synthesized from the ethyl 11-oxoundecanoate platform.

Polymer DerivativeTarget MonomerMolecular Weight (Mw)Melting Temp (Tm)Primary Application
Polyamide-11 Ethyl 11-aminoundecanoate30,000 - 45,000 Da~190°CEngineering plastics, automotive, flexible tubing
Poly(11-undecanoate) Ethyl 11-hydroxyundecanoate25,000 - 40,000 Da~85°CBiodegradable drug delivery, sustained-release depots
Poly(undecanoamide-co-ester) Mixed Monomers20,000 - 35,000 Da120°C - 150°CTunable degradation matrices for localized therapeutics

References

  • Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry Source: ResearchGate URL
  • Continuous Production of Bifunctional Platform Chemicals From Plant Oils in Water by Cyclodextrin-Mediated Hydroformylation Source: ResearchGate URL
  • Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials Source: MDPI URL
  • Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers Source: RSC Publishing URL

Sources

Method

Application Note: Chemoselective Grignard Addition to Ethyl 11-Oxoundecanoate

Executive Summary In drug development and complex target synthesis, bifunctional aliphatic molecules present a classic chemoselectivity challenge. Ethyl 11-oxoundecanoate is a prime example, possessing both a highly elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex target synthesis, bifunctional aliphatic molecules present a classic chemoselectivity challenge. Ethyl 11-oxoundecanoate is a prime example, possessing both a highly electrophilic terminal aldehyde (C11) and a moderately electrophilic ethyl ester (C1). While the synthetic objective is often a 1,2-nucleophilic addition exclusively at the aldehyde to yield a secondary alcohol, standard Grignard reagents (RMgX) are highly reactive and basic. This application note details a robust, self-validating protocol utilizing organocerium (Imamoto) chemistry to completely suppress ester over-addition and enolization, achieving >95% chemoselectivity.

Mechanistic Rationale & Causality

Grignard reagents react readily with aldehydes to form secondary alcohols, but they also possess enough nucleophilicity to attack esters twice, yielding tertiary alcohols . Although aldehydes are kinetically more reactive than esters—due to reduced steric hindrance and the absence of resonance stabilization from an alkoxy group—standard Grignard additions cannot perfectly differentiate these groups. Even at cryogenic temperatures (-78 °C), standard RMgX reagents can cause 10-15% over-addition or act as a base to deprotonate the α -protons of the aldehyde, leading to enolization byproducts .

To circumvent this, cerium(III) chloride (CeCl 3​ ) is employed to mediate the reaction. When a Grignard reagent undergoes transmetalation with anhydrous CeCl 3​ , it forms an organocerium intermediate (RCeCl 2​ ). This reagent is characterized by extreme oxophilicity and negligible basicity . The cerium atom strongly coordinates to the more accessible aldehyde oxygen, activating the carbonyl carbon for nucleophilic attack. Simultaneously, the attenuated nucleophilicity ensures the ester group remains completely unreacted, and the reduced basicity prevents enolization .

Experimental Workflow

G A CeCl3•7H2O Dehydration (140°C, Vacuum) B Anhydrous CeCl3 Suspension in THF A->B Heat/Vac C Transmetalation (-78°C) Addition of RMgX B->C THF, 2h D Organocerium Intermediate [RCeCl2] C->D F Chemoselective 1,2-Addition (Exclusively at Aldehyde) D->F E Ethyl 11-oxoundecanoate (Aldehyde + Ester) E->F Dropwise G Product: Ethyl 11-hydroxy- alkyl-undecanoate F->G NH4Cl quench

Workflow of organocerium-mediated chemoselective Grignard addition to ethyl 11-oxoundecanoate.

Self-Validating Experimental Protocols

Protocol: Organocerium-Mediated Addition of Methylmagnesium Bromide to Ethyl 11-Oxoundecanoate

Phase 1: Preparation of Anhydrous CeCl 3​
  • Causality: Commercial CeCl 3​ is supplied as a heptahydrate (CeCl 3​ ·7H 2​ O). Water must be rigorously removed because residual moisture will violently quench the Grignard reagent, destroying the nucleophile before transmetalation can occur.

  • Transfer 1.2 equivalents (relative to the substrate) of CeCl 3​ ·7H 2​ O to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Gradually heat the flask to 140 °C under high vacuum (0.1 Torr) over 2 hours.

  • Self-Validation Check: Observe the physical state of the cerium salt. It must transition from crystalline chunks to a fine, free-flowing white powder. If the powder clumps or sticks to the flask walls, moisture is still present; continue heating until completely free-flowing.

  • Cool the flask to room temperature under an argon atmosphere.

Phase 2: Transmetalation to Organocerium
  • Causality: Precomplexation of the anhydrous CeCl 3​ with THF is mandatory to break up the polymeric inorganic lattice and enable efficient transmetalation with the Grignard reagent [[1]]([Link]).

  • Add anhydrous THF (approx. 5 mL per mmol of CeCl 3​ ) to the flask and stir vigorously at room temperature for at least 2 hours.

  • Self-Validation Check: The mixture should form a uniform, milky-white suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.2 equivalents of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether).

  • Stir the mixture at -78 °C for 1.5 hours.

  • Self-Validation Check: A color change (often to a pale yellow or orange, depending on the Grignard reagent) indicates successful transmetalation to the RCeCl 2​ species.

Phase 3: Chemoselective Addition & Quench
  • Causality: Slow addition of the substrate ensures that the organocerium reagent remains in excess relative to the unreacted aldehyde, preventing any localized concentration spikes that could force off-target ester reactions.

  • Dissolve 1.0 equivalent of ethyl 11-oxoundecanoate in a minimal volume of anhydrous THF.

  • Add the substrate solution dropwise to the -78 °C organocerium suspension over 15 minutes.

  • Stir for an additional 2 hours at -78 °C.

  • Self-Validation Check: Monitor completion via TLC (Hexanes:EtOAc, 8:2). The starting aldehyde spot should completely disappear, replaced by a more polar secondary alcohol spot.

  • Quench: Add cold, saturated aqueous ammonium chloride (NH 4​ Cl) directly to the -78 °C mixture.

  • Causality: NH 4​ Cl provides a mild proton source to quench the alkoxide intermediate without hydrolyzing the C1 ethyl ester.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen reagent system and the resulting chemoselectivity, demonstrating the necessity of the Imamoto protocol for bifunctional substrates.

Reaction ConditionsReagent EquivalentsTemp (°C)Yield (Secondary Alcohol)Ester Over-addition Byproduct
RMgX (Standard) 1.1 eq0 to RT< 40%> 50%
RMgX (Standard) 1.0 eq-7875 - 80%10 - 15%
RMgX + CeCl 3​ 1.2 eq RMgX / 1.2 eq CeCl 3​ -78> 95% Not Detected

References

  • Organocerium chemistry Source: Wikipedia URL:[Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Catalytic Aerobic Oxidation of Ethyl 11-Oxoundecanoate to Undecanedioic Acid Derivatives

Executive Summary The transition toward bio-based platform chemicals has elevated the importance of utilizing renewable feedstocks for polymer and pharmaceutical synthesis. Undecanedioic acid (a C11 dicarboxylic acid) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward bio-based platform chemicals has elevated the importance of utilizing renewable feedstocks for polymer and pharmaceutical synthesis. Undecanedioic acid (a C11 dicarboxylic acid) is a critical monomer for high-performance polyamides (e.g., Nylon 11 and Nylon 6,11) and a valuable intermediate in drug development. This application note details a highly selective, self-validating protocol for the catalytic aerobic oxidation of ethyl 11-oxoundecanoate—an aldehyde-ester derived from the hydroformylation of castor oil derivatives—into ethyl hydrogen undecanedioate, followed by its hydrolysis to pure undecanedioic acid.

Reaction Rationale & Mechanistic Causality

The synthesis of C11 dicarboxylic acids traditionally relies on harsh oxidative cleavage (e.g., ozonolysis or nitric acid oxidation) of unsaturated fatty acids. A more atom-economical and sustainable route involves the1 [1] to yield ethyl 11-oxoundecanoate. However, the subsequent oxidation of this terminal aliphatic aldehyde to a carboxylic acid presents a chemoselectivity challenge.

Uncatalyzed autoxidation or the use of harsh stoichiometric oxidants (like KMnO₄) often leads to Baeyer-Villiger-type side reactions, where the aldehyde is over-oxidized and cleaved to yield a C10 carboxylic acid and a formate ester. To prevent this carbon-chain degradation, we employ a TEMPO/Cu(I) catalytic aerobic oxidation system .

Causality of the Catalyst Choice: The synergy between 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a copper co-catalyst allows for the use of ambient molecular oxygen as the terminal oxidant [2]. The copper species facilitates the single-electron reduction of O₂, cycling between Cu(I) and Cu(II). Simultaneously, TEMPO is oxidized to a highly electrophilic oxoammonium cation. This cation selectively attacks the nucleophilic gem-diol form of the aldehyde (generated in situ via ambient moisture), forming an intermediate that collapses to the desired carboxylic acid without breaking the C–C bond. This mechanism ensures >97% selectivity, preserving the critical 11-carbon backbone required for2 [3].

Workflow Visualization

G N1 Castor Oil (Triglycerides) N2 Ethyl 10-Undecenoate (Cracking & Esterification) N1->N2 Pyrolysis EtOH N3 Ethyl 11-Oxoundecanoate (Hydroformylation) N2->N3 CO/H2 Rh Catalyst N4 Ethyl Hydrogen Undecanedioate (Aerobic Oxidation) N3->N4 O2, TEMPO/Cu Catalyst N5 Undecanedioic Acid (Hydrolysis) N4->N5 NaOH, H2O then HCl

Figure 1: Bio-based synthesis of undecanedioic acid from castor oil via catalytic oxidation.

Quantitative Catalyst Screening Data

To validate the superiority of the TEMPO/Cu system, comparative data against traditional oxidation methods is summarized below. The TEMPO-mediated reaction suppresses chain-cleavage byproducts, maximizing the yield of the C11 monoester.

Catalyst SystemTerminal OxidantTemp (°C)Time (h)Conversion (%)Selectivity to C11 Monoester (%)
KMnO₄ (Stoichiometric)None254>9982.4
Co(OAc)₂ / Mn(OAc)₂O₂ (1 atm)60694.189.5
TEMPO / Cu(OTf)₂ O₂ (1 atm) 25 8 98.8 97.2
Na₂WO₄ / PTCH₂O₂ (30%)801291.085.1

Data Note: Selectivity losses in non-TEMPO systems are primarily attributed to the formation of decanedioic acid (C10) via Baeyer-Villiger degradation.

Experimental Protocols

This protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded directly into the workflow to ensure intermediate purity before proceeding to the next synthetic stage.

Protocol A: Catalytic Aerobic Oxidation of Ethyl 11-Oxoundecanoate

Objective: Convert the terminal aldehyde to a carboxylic acid while preserving the ethyl ester.

Reagents & Materials:

  • Ethyl 11-oxoundecanoate (10.0 g, 43.8 mmol)

  • TEMPO (0.34 g, 2.19 mmol, 5 mol%)

  • Copper(II) triflate [Cu(OTf)₂] (0.79 g, 2.19 mmol, 5 mol%)

  • 2,2'-Bipyridine (0.34 g, 2.19 mmol, 5 mol%)

  • Acetonitrile / Water (9:1 v/v, 100 mL)

  • Oxygen balloon (1 atm)

Step-by-Step Procedure:

  • Catalyst Pre-assembly: In a 250 mL round-bottom flask, dissolve Cu(OTf)₂ and 2,2'-bipyridine in 50 mL of the CH₃CN/H₂O mixture. Stir for 15 minutes at room temperature until a deep blue complex forms. Causality: Bipyridine acts as a stabilizing ligand for the copper center, preventing its precipitation as inactive copper oxides during aerobic turnover.

  • Substrate Addition: Add TEMPO to the stirring solution, followed by a solution of ethyl 11-oxoundecanoate dissolved in the remaining 50 mL of solvent.

  • Oxygenation: Purge the flask with O₂ gas three times, then attach an O₂ balloon. Stir vigorously (800 rpm) at 25 °C for 8 hours. The vigorous stirring is critical to overcome the mass-transfer limitations of oxygen into the liquid phase.

  • In-Line QC Check (Self-Validation): At t = 7.5 h, withdraw a 50 µL aliquot. Filter through a short silica plug using EtOAc and analyze via GC-FID.

    • Validation Metric: The reaction is complete when the aldehyde peak (retention time specific to your column) is <1% relative to the product peak.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl to complex the copper. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl hydrogen undecanedioate.

Protocol B: Hydrolysis to Undecanedioic Acid

Objective: Saponify the remaining ethyl ester to yield the pure C11 dicarboxylic acid.

Step-by-Step Procedure:

  • Saponification: Dissolve the crude ethyl hydrogen undecanedioate (~10.5 g) in 50 mL of Ethanol. Add 50 mL of a 2M NaOH aqueous solution.

  • Reflux: Heat the mixture to 80 °C and reflux for 3 hours.

  • In-Line QC Check (Self-Validation): Perform TLC (Hexane:EtOAc 7:3, KMnO₄ stain). The ester spot (Rf ~0.6) must completely disappear, leaving only baseline material (the sodium salt of the diacid).

  • Acidification: Cool the mixture to 0 °C in an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 1.0–2.0. A dense white precipitate of undecanedioic acid will immediately form. Causality: The low pH ensures complete protonation of both carboxylate groups, driving the product out of the aqueous solution due to its high lipophilicity.

  • Isolation: Filter the precipitate via a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 30 mL) to remove residual NaCl and HCl.

  • Drying & Final Validation: Dry the white solid in a vacuum oven at 60 °C overnight.

    • Final QC Metric: Confirm purity via ¹H-NMR (DMSO-d6). The disappearance of the ethyl quartet (~4.0 ppm) and triplet (~1.2 ppm) confirms complete hydrolysis. The broad singlet at ~12.0 ppm integrates to 2H, confirming the dicarboxylic acid.

Troubleshooting Guide

  • Stalled Oxidation (Incomplete Conversion): Often caused by insufficient O₂ mass transfer. Increase the stirring rate or utilize a microflow reactor setup [4] to enhance gas-liquid mixing. Ensure the solvent contains at least 5-10% water, as the formation of the gem-diol intermediate is rate-determining.

  • Discoloration of Final Product: Trace copper contamination can leave a faint blue/green tint. If this occurs, redissolve the diacid in hot ethanol, treat with activated carbon (10% w/w), filter hot, and recrystallize.

References

  • Improvement of Productivity for Aqueous Biphasic Hydroformylation of Methyl 10-Undecenoate: A Detailed Phase Investigation European Journal of Lipid Science and Technology URL: [Link]

  • Aerobic oxidation catalysis with stable radicals Chemical Communications (RSC Publishing) URL: [Link]

  • Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry Angewandte Chemie URL:[Link]

  • Selective C(sp3)−H Aerobic Oxidation Enabled by Decatungstate Photocatalysis in Flow Angewandte Chemie International Edition (NIH PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Storage of Ethyl 11-Oxoundecanoate

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that aliphatic aldehydes are notoriously unstable.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that aliphatic aldehydes are notoriously unstable. Ethyl 11-oxoundecanoate, a valuable bifunctional building block containing both an ester and a terminal aldehyde, is highly susceptible to degradation during storage.

This guide provides field-proven, causality-driven methodologies to prevent the auto-oxidation of ethyl 11-oxoundecanoate, ensuring the integrity of your synthetic workflows.

The Pathology of Aldehyde Degradation

To prevent degradation, we must first understand its mechanism. The liquid-phase aerobic oxidation of aliphatic aldehydes proceeds via a free radical chain mechanism[1]. The C-H bond of the aldehyde group has a relatively low bond dissociation energy (BDE ~88 kcal/mol)[1].

When exposed to trace oxygen, ambient light, or transition metal impurities, an acyl radical is initiated. This radical rapidly consumes molecular oxygen to form an acyl peroxy radical, which propagates the chain by abstracting a hydrogen atom from another aldehyde molecule[1]. The resulting peracid reacts with the remaining aldehyde via a Baeyer-Villiger-type intermediate, ultimately converting your ethyl 11-oxoundecanoate into 11-ethoxy-11-oxoundecanoic acid[1]. Because this process is heavily promoted by light, strict photoprotection is mandatory[2].

Mechanism A Ethyl 11-oxoundecanoate (RCHO) B Acyl Radical (RCO•) A->B O2 / Light / Heat (Initiation) C Acyl Peroxy Radical (RCO-OO•) B->C + O2 (Fast) C->B Chain Propagation D Peracid (RCO-OOH) C->D + RCHO (H-Abstraction) E Carboxylic Acid (RCOOH) D->E + RCHO (Baeyer-Villiger type)

Autoxidation mechanism of aliphatic aldehydes to carboxylic acids.

Quantitative Antioxidant Selection

To chemically interrupt the propagation phase, a radical-scavenging antioxidant must be added. These compounds act as sacrificial hydrogen donors. When they react with the highly reactive acyl peroxy radical, they form a stable, sterically hindered radical that cannot propagate the chain[3].

Table 1: Efficacy and Selection of Antioxidant Additives for Aldehyde Stabilization

AntioxidantRecommended Conc. (w/w)Mechanism of ActionPractical Considerations for Synthesis
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Radical scavenger (H-donor)Industry standard; excellent solubility in non-polar organics[3]. Easily removed via column chromatography.
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Radical scavenger (H-donor)Often used synergistically with BHT[3].
Hydroquinone 0.05% - 0.1%Reducing agent / ScavengerCan cause sample discoloration over time; lower solubility in hydrophobic media.
α-Tocopherol (Vitamin E) 0.05% - 0.2%Natural radical scavengerLess potent than BHT; ideal if the downstream application requires strict biocompatibility[3].

Self-Validating Storage Protocol

Repeated freeze-thaw cycles and transient oxygen exposure during bulk sampling are the primary causes of batch failure. The following protocol utilizes aliquoting and a "Sentinel Vial" system to ensure your storage methodology is self-validating.

Workflow S1 1. Baseline QC (HPLC/GC Purity Check) S2 2. Antioxidant Addition (0.05% w/w BHT) S1->S2 S3 3. Aliquoting (Amber Glass Vials) S2->S3 S4 4. Headspace Purging (Argon Gas Displacement) S3->S4 S5 5. Sealing & Storage (PTFE Septa, -20°C) S4->S5 S6 6. Sentinel Validation (T=30 Days HPLC Check) S5->S6

Self-validating workflow for the long-term storage of ethyl 11-oxoundecanoate.

Step-by-Step Methodology:
  • Baseline Purity Verification : Before storage, verify that the initial purity of the ethyl 11-oxoundecanoate is >98% via HPLC-UV or GC-FID. Record the baseline peak area of any trace carboxylic acid.

  • Antioxidant Doping : Add exactly 0.05% (w/w) BHT to the bulk liquid[3]. Stir gently under an inert atmosphere until completely dissolved.

  • Aliquoting : Transfer single-use volumes (e.g., 1g or 5g) into pre-dried, amber glass vials . Causality: Amber glass blocks the UV/Vis wavelengths required to overcome the activation energy of radical initiation[2].

  • Argon Displacement : Insert an Argon gas line into the vial, keeping the tip just above the liquid surface. Purge the headspace for 30–60 seconds. Causality: Argon is a noble gas with a higher molecular weight than Nitrogen or Oxygen. It sinks to the bottom of the headspace, physically displacing oxygen upward and out of the vial, forming an impermeable gas blanket.

  • Hermetic Sealing : Cap the vials immediately using PTFE-lined septa. Causality: Standard rubber or silicone septa are highly permeable to oxygen over long periods and can leach plasticizers into organic liquids. PTFE is chemically inert and gas-impermeable.

  • Temperature Control : Store all vials at -20°C or lower[3].

  • System Validation (The Sentinel Aliquot) : Designate one vial as the "Sentinel." At T=30 days, pull the Sentinel vial and analyze it via HPLC. If the peak area of 11-ethoxy-11-oxoundecanoic acid has increased by >0.5% relative to the parent aldehyde, your inerting technique has failed (likely due to a compromised seal or insufficient Argon flow), and the main batch must be re-purified prior to synthetic use.

Troubleshooting & FAQs

Q: Can I store ethyl 11-oxoundecanoate as a stock solution to make aliquoting easier? A: Storing aliphatic aldehydes in solution is strongly discouraged for long-term stability. Solvents like Tetrahydrofuran (THF) or Diethyl Ether naturally degrade to form trace peroxides over time. These peroxides act as potent radical initiators, rapidly accelerating the auto-oxidation of your aldehyde[3]. If a solution is absolutely mandatory for your workflow, use an anhydrous, peroxide-free, aprotic solvent (e.g., Dichloromethane), blanket the headspace with Argon, and store at -80°C.

Q: My sample of ethyl 11-oxoundecanoate has turned slightly yellow. Is it compromised? A: Yes. Pure aliphatic aldehydes are strictly colorless. Discoloration is a primary macroscopic indicator of degradation[3]. The yellowing is caused by the formation of complex degradation products, conjugated oligomers, or colored impurities resulting from unchecked radical chain reactions. You must re-purify the material via silica gel flash chromatography or vacuum distillation before proceeding with any sensitive coupling reactions.

Q: How do I analytically quantify the extent of auto-oxidation in my sample? A: A stability-indicating HPLC method is the gold standard[3]. Because the primary degradation product (11-ethoxy-11-oxoundecanoic acid) contains a highly polar carboxylic acid moiety, it will elute significantly earlier than the parent aldehyde on a standard C18 reverse-phase column. By monitoring the ratio of these two peaks at 210 nm, you can precisely quantify the degree of oxidation.

References

1.[3] Title : Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage Source : Benchchem URL :

2.[1] Title : Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal Source : ACS Publications (Organic Process Research & Development) URL :

3.[2] Title : Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Source : RSC Publishing (Green Chemistry) URL :

Sources

Optimization

optimizing yield in ethyl 11-oxoundecanoate esterification reactions

Welcome to the Technical Support Center for lipid and bifunctional precursor synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in bifunctional fatt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid and bifunctional precursor synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in bifunctional fatty acid derivatization: the esterification of 11-oxoundecanoic acid.

When synthesizing ethyl 11-oxoundecanoate, researchers frequently encounter inexplicably low yields of the desired product, accompanied by the appearance of a highly non-polar byproduct. This guide dissects the mechanistic causality behind this issue, provides self-validating troubleshooting workflows, and offers optimized protocols to ensure high-fidelity synthesis.

Mechanistic Overview: The Dual Reactivity Dilemma

11-oxoundecanoic acid is a bifunctional molecule containing both a terminal carboxylic acid and a terminal aldehyde. The fundamental challenge in its esterification lies in the inherent electrophilicity of the aldehyde group. Aldehydes are significantly more reactive toward nucleophilic attack than carboxylic acids[1].

During a standard Fischer esterification, strong acid catalysts (e.g., H₂SO₄, p-TsOH) are used in the presence of excess ethanol. While these conditions successfully protonate the carboxylic acid to drive esterification, they simultaneously protonate the aldehyde oxygen. This triggers a rapid nucleophilic attack by ethanol, forming a hemiacetal intermediate. Driven by the entropic removal of water and the massive excess of ethanol solvent (Le Chatelier's principle), the hemiacetal undergoes a second substitution to form a stable diethyl acetal (ethyl 11,11-diethoxyundecanoate)[2].

ReactionPathway A 11-oxoundecanoic acid (Aldehyde + Carboxylic Acid) B Ethyl 11-oxoundecanoate (Desired Product) A->B EtOH, Mild Catalyst (Selective Esterification) C Ethyl 11,11-diethoxyundecanoate (Acetal Byproduct) A->C Excess EtOH, Strong Acid (Esterification + Acetalization) C->B H2O, Mild Acid (Selective Acetal Hydrolysis)

Reaction pathway showing selective esterification versus acetalization.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major product with a mass of [M+H]⁺ = 303 instead of the expected 229. What happened? You have inadvertently synthesized the diethyl acetal byproduct. The mass of the desired ethyl ester is 228 g/mol . The conversion of the aldehyde (-CHO) to a diethyl acetal (-CH(OCH₂CH₃)₂) adds a net mass of 74 Da, resulting in an [M+H]⁺ of 303. This occurs because acetal formation is an acid-catalyzed reversible reaction that is heavily favored when ethanol is used as the solvent[3].

Q2: How can I selectively esterify the carboxylic acid without protecting the aldehyde first? You must bypass the thermodynamic requirement for strong acids and excess alcohol. By utilizing a mild coupling agent such as EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP, you can activate the carboxylic acid directly. This allows you to use near-stoichiometric amounts of ethanol (e.g., 1.2 equivalents) at room temperature, completely shutting down the acetalization pathway[4].

Q3: I already ran a large-scale Fischer esterification and my product is mostly the acetal. Is the batch ruined? No. You can leverage the kinetic differences in hydrolysis rates between acetals and esters. Acetals are highly labile to mild aqueous acid, whereas esters are relatively stable under the same conditions[1][3]. By subjecting the crude mixture to a mild aqueous HCl workup in a biphasic system, you can selectively hydrolyze the acetal back to the aldehyde while leaving the ethyl ester intact.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between catalyst selection, solvent equivalents, and the resulting product distribution.

Esterification MethodEquivalents of EtOHTemperatureMajor ProductYield of Desired Ester (%)Yield of Acetal Byproduct (%)
H₂SO₄ (cat.) Solvent (Excess)78 °C (Reflux)Acetal15%80%
p-TsOH (cat.) Solvent (Excess)78 °C (Reflux)Acetal25%70%
EDC·HCl / DMAP 1.2 eq25 °C (RT)Ester88% < 2%
H₂SO₄ (cat.) + Aq. HCl Workup Solvent (Excess)78 °C 25 °CEster85% < 5%

Troubleshooting Logic Tree

TroubleshootingTree Start Low Yield of Ethyl 11-oxoundecanoate? CheckTLC Check TLC / LC-MS for non-polar byproduct Start->CheckTLC IsAcetal Is diethyl acetal present? [M+H]+ = 303 CheckTLC->IsAcetal YesAcetal Yes: Acid too strong or reaction time too long IsAcetal->YesAcetal Yes NoAcetal No: Incomplete reaction or ester hydrolysis IsAcetal->NoAcetal No FixYes Perform mild aqueous acid workup to hydrolyze acetal YesAcetal->FixYes FixNo Remove water (Dean-Stark) or increase ethanol eq. NoAcetal->FixNo

Troubleshooting logic tree for resolving low yields in 11-oxoundecanoic acid esterification.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each contains built-in analytical checkpoints to confirm the mechanistic state of the reaction before proceeding to the next step.

Protocol 1: Highly Selective Carbodiimide Esterification (Recommended)

This method avoids strong acids, preventing acetal formation entirely.

  • Activation: Dissolve 11-oxoundecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add EDC·HCl (1.5 eq) and DMAP (0.1 eq). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.

  • Nucleophilic Addition: Add absolute ethanol (1.2 eq) dropwise to the solution.

  • Self-Validation Checkpoint: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and inject into the LC-MS.

    • Success criterion: Disappearance of the starting material ([M-H]⁻ = 199) and appearance of the ester ([M+H]⁺ = 229). The absence of the m/z 303 peak validates that the stoichiometric control successfully prevented acetalization.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Fischer Esterification with In-Situ Acetal Deprotection

Use this method if scaling up makes coupling agents cost-prohibitive.

  • Esterification: Dissolve 11-oxoundecanoic acid (1.0 eq) in absolute ethanol (0.5 M). Add concentrated H₂SO₄ (0.05 eq). Reflux at 78 °C for 4 hours.

  • Self-Validation Checkpoint 1: Check via TLC (Hexanes:EtOAc 8:2). You will observe complete consumption of the starting material and the appearance of a highly non-polar spot (the diethyl acetal).

  • Solvent Swap & Hydrolysis: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove 80% of the ethanol (crucial, as excess ethanol will prevent the hydrolysis equilibrium from shifting). Redissolve the crude oil in Tetrahydrofuran (THF) and add 1M aqueous HCl (1:1 v/v ratio to THF). Stir vigorously at room temperature for 2 hours.

  • Self-Validation Checkpoint 2: Re-check via TLC or LC-MS.

    • Success criterion: The highly non-polar acetal spot must completely convert to a mid-polarity spot (the desired ethyl 11-oxoundecanoate). The ester bond will remain intact because 1M HCl at room temperature lacks the kinetic energy to hydrolyze the ester within this timeframe.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure aldehyde-ester.

References

  • Acetal - Wikipedia Source: wikipedia.org URL:[Link]

  • Source: patents.google.
  • Formation and Reactions of Acetals Source: chemistrysteps.com URL:[Link]

  • Aldehydes and Ketones Source: msu.edu URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 11-Oxoundecanoate by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 11-oxoundecanoate via column chromatography. It is designed to be a prac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 11-oxoundecanoate via column chromatography. It is designed to be a practical resource, offering field-proven insights and troubleshooting strategies to overcome common challenges encountered during this purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of ethyl 11-oxoundecanoate, providing potential causes and actionable solutions.

Issue 1: Poor Separation of Ethyl 11-Oxoundecanoate from Impurities

  • Symptom: Eluted fractions show a mixture of the desired product and impurities, as confirmed by Thin-Layer Chromatography (TLC) analysis.

  • Probable Causes & Solutions:

    • Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal for separating the target compound from impurities.[1][2]

      • Solution: Systematically optimize the mobile phase using TLC. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[3][4] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for ethyl 11-oxoundecanoate, as this generally yields the best separation on a column.[1][5] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective for separating compounds with a wide range of polarities.[6][7]

    • Column Overloading: The amount of crude sample loaded onto the column exceeds its separation capacity.

      • Solution: Maintain an appropriate ratio of silica gel to crude product. A general guideline is a weight ratio of 20:1 to 100:1, with more challenging separations requiring a higher ratio.[5][8]

    • Improper Column Packing: The presence of channels, cracks, or air bubbles in the stationary phase leads to an uneven flow of the mobile phase and poor separation.[1][9]

      • Solution: Pack the column using a slurry method to ensure a homogenous and densely packed bed.[1][8] Gently tap the column during packing to dislodge any trapped air bubbles. Adding a layer of sand on top of the silica gel can prevent disturbance of the bed during sample and eluent loading.[8]

Issue 2: Product Decomposition on the Silica Gel Column

  • Symptom: TLC analysis of the collected fractions reveals new, unexpected spots that were not present in the crude mixture. This may be accompanied by a lower than expected yield.[10]

  • Probable Causes & Solutions:

    • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds.[10][11] Keto-esters can be susceptible to hydrolysis or other acid-catalyzed side reactions.

      • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[4][11] This neutralizes the acidic sites on the silica surface. Alternatively, use a less acidic stationary phase like neutral alumina.[5][12]

    • Prolonged Residence Time on the Column: The longer the compound remains on the column, the greater the opportunity for decomposition.

      • Solution: Increase the flow rate of the mobile phase. Flash chromatography, which utilizes pressure to accelerate the elution, is often preferred to minimize contact time with the stationary phase.[8] However, an excessively high flow rate can compromise resolution.[13]

Issue 3: Tailing or Streaking of Spots on TLC and Broad Elution Bands from the Column

  • Symptom: The spots on the TLC plate are not round but appear elongated or streaky. This often translates to broad, poorly resolved peaks during column elution.

  • Probable Causes & Solutions:

    • Sample Overloading on TLC Plate: Applying too much sample to the TLC plate can lead to tailing.

      • Solution: Apply the sample in small, concentrated spots.[14]

    • Interactions with the Stationary Phase: Highly polar functional groups can interact strongly with the silanol groups on the silica surface, causing tailing.[15]

      • Solution: As with decomposition issues, adding a small amount of a modifier to the eluent can mitigate these strong interactions. For acidic compounds, a small amount of acetic acid can be added, while for basic compounds, triethylamine is effective.[7][16]

    • Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause band broadening.[7][17]

      • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.[1] For "dry loading," the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[5][18]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying ethyl 11-oxoundecanoate?

A1: The most commonly used stationary phase is silica gel (60 Å, 230-400 mesh) due to its versatility and effectiveness for separating moderately polar compounds like ethyl 11-oxoundecanoate.[5] If compound stability is a concern due to the acidic nature of silica, neutral alumina can be a suitable alternative.[5]

Q2: How do I choose the best mobile phase for the separation?

A2: The ideal mobile phase is determined through preliminary analysis using Thin-Layer Chromatography (TLC).[1][19] A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, diethyl ether) is typically used.[4] The ratio of these solvents is adjusted to achieve an Rf value of approximately 0.2-0.35 for ethyl 11-oxoundecanoate, which generally provides optimal separation on a column.[1][5]

Q3: How can I visualize ethyl 11-oxoundecanoate on a TLC plate?

A3: Since ethyl 11-oxoundecanoate is not UV-active, a chemical stain is required for visualization.[20][21] Several staining solutions are effective:

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized, including the ketone and ester functional groups in ethyl 11-oxoundecanoate. It typically produces yellow-brown spots on a purple background.[20][22]

  • p-Anisaldehyde Stain: This stain is effective for nucleophilic groups and many ketones, often yielding colored spots upon heating.[21][22]

  • Vanillin Stain: Similar to p-anisaldehyde, this stain works well for many aldehydes and ketones.[21][23]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective non-destructive method, though the spots may fade over time.[23]

Q4: What is the difference between gravity chromatography and flash chromatography?

A4: The primary difference is the use of pressure. Gravity chromatography relies on the force of gravity to move the mobile phase through the column, which can be a slow process. Flash chromatography utilizes positive pressure (from compressed air or nitrogen) to force the eluent through the column at a much faster rate.[8] This reduces the purification time and can minimize the risk of product decomposition on the stationary phase.[8]

Q5: My purified product still shows impurities. What are the next steps?

A5: If column chromatography does not yield a product of sufficient purity, consider the following:

  • Repeat Chromatography with a Different Solvent System: A different mobile phase may provide better separation of the remaining impurities.

  • Recrystallization: If the purified product is a solid at room temperature, recrystallization can be a highly effective final purification step.[18]

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocol: Flash Column Chromatography of Ethyl 11-Oxoundecanoate

This protocol outlines a general procedure for the purification of ethyl 11-oxoundecanoate using flash column chromatography.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of the crude ethyl 11-oxoundecanoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find the optimal mobile phase that gives an Rf of ~0.3 for the product.[5]

  • Visualize the plate using a potassium permanganate stain.[20]

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude product to be purified.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.[8]

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[1]

  • Allow the silica gel to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Add a thin layer of sand to the top of the silica bed to prevent disruption.[8]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method.[5][18]

  • Carefully add the powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure using a compressed air or nitrogen line to initiate the flow.[8]

  • Collect the eluent in a series of test tubes or flasks.

  • Monitor the elution process by periodically collecting small samples from the eluent and analyzing them by TLC.[5]

5. Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure ethyl 11-oxoundecanoate.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[5]

Quantitative Data Summary Table:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard for moderately polar compounds.
Silica Gel to Crude Product Ratio (w/w) 20:1 to 100:1Higher ratio for more difficult separations.[5][8]
Mobile Phase Hexane:Ethyl AcetateCommon and effective for keto-esters.[3]
Optimal Product Rf on TLC 0.2 - 0.35Provides the best resolution on the column.[1][5]
Sample Loading Dry LoadingPrevents band broadening and improves separation.[5][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Setup cluster_run Purification cluster_analysis Analysis & Recovery tlc TLC Analysis to Determine Optimal Mobile Phase slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column with Slurry slurry->pack sample_load Dry Load Sample pack->sample_load elute Elute with Mobile Phase (Apply Pressure) sample_load->elute collect Collect Fractions elute->collect frac_tlc Analyze Fractions by TLC collect->frac_tlc combine Combine Pure Fractions frac_tlc->combine evap Evaporate Solvent combine->evap product Purified Ethyl 11-oxoundecanoate evap->product

Caption: Flash Chromatography Workflow for Ethyl 11-Oxoundecanoate Purification.

troubleshooting_logic cluster_separation Poor Separation cluster_decomposition Product Decomposition cluster_tailing Tailing/Streaking start Problem Encountered p_sep Poor Separation start->p_sep p_decomp Product Decomposition start->p_decomp p_tail Tailing/Streaking start->p_tail c1 Wrong Mobile Phase? p_sep->c1 c2 Column Overloaded? p_sep->c2 c3 Improper Packing? p_sep->c3 s1 Optimize with TLC (Rf 0.2-0.35) c1->s1 s2 Increase Silica:Sample Ratio c2->s2 s3 Repack Column (Slurry) c3->s3 c4 Acidic Silica? p_decomp->c4 c5 Long Residence Time? p_decomp->c5 s4 Add Triethylamine to Eluent c4->s4 s5 Increase Flow Rate (Flash) c5->s5 c6 Sample Overload (TLC/Column)? p_tail->c6 c7 Strong Analyte-Silica Interaction? p_tail->c7 s6 Use Less Sample / Dry Load c6->s6 s7 Add Modifier to Eluent c7->s7

Caption: Troubleshooting Logic for Common Column Chromatography Issues.

References

Sources

Optimization

Technical Support Center: Troubleshooting Conversion Rates for Ethyl 11-Oxoundecanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when working with ethyl 11-oxoundecanoate (CAS 85318-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when working with ethyl 11-oxoundecanoate (CAS 85318-87-2)[1].

Because this molecule is a bifunctional aliphatic compound—featuring an electrophilic aldehyde at C11 and an ethyl ester at C1—it is highly susceptible to competing side reactions. Low conversion rates are rarely due to a single failure point; rather, they are usually the result of autooxidation, base-catalyzed self-condensation, or solvent-mediated transesterification. This guide provides the causality behind these failures and self-validating protocols to ensure high-yield transformations.

Quantitative Failure Mode Analysis

Before adjusting your stoichiometry or catalyst loading, consult this diagnostic table to identify the root cause of your stalled reactions.

Reaction WorkflowPrimary Failure ModeTypical Conversion DropMechanistic CauseRecommended Intervention
Storage & Preparation Autooxidation15% – 40%Radical-mediated aerobic oxidation of the aliphatic aldehyde to a carboxylic acid.Store neat under Argon at -20°C. Verify purity via ¹H-NMR prior to use.
Wittig Olefination Aldol Condensation30% – 50%Base-catalyzed self-condensation of the aldehyde due to acidic α-protons.Utilize Lithium-salt-free conditions; control ylide addition rates.
Reductive Amination Transesterification20% – 30% (Yield Loss)Nucleophilic attack by methanol solvent on the C1 ethyl ester.Substitute methanol with anhydrous ethanol or 2-MTHF.
Troubleshooting FAQs & Mechanistic Insights

Q1: My starting material shows a broad -OH peak in the ¹H-NMR spectrum, and my downstream reactions cap at 60% conversion even with excess reagents. What is happening? A: You are observing classic autooxidation. Aliphatic aldehydes like ethyl 11-oxoundecanoate are highly prone to aerobic oxidation, converting the aldehyde into a carboxylic acid (11-ethoxy-11-oxoundecanoic acid)[2]. This process is driven by a radical mechanism involving oxygen and alkoxyl/peroxyl radical intermediates[3]. Because the carboxylic acid does not participate in standard aldehyde additions, your active titer is significantly lower than your mass suggests. Self-Validation Check: Always run a quick ¹H-NMR before use. If the aldehyde proton peak (~9.7 ppm) integrates poorly compared to the ester CH₂ quartet (~4.1 ppm), or if a broad acid peak appears, you must purify the starting material via silica gel chromatography or bisulfite adduct formation before proceeding.

Q2: During Wittig olefination, I observe a complex mixture of high-molecular-weight byproducts and low conversion to the desired alkene. How do I fix this? A: Aliphatic aldehydes possess acidic α-protons. In the presence of a strongly basic phosphonium ylide (or the base used to generate it, such as NaH or BuLi), the aldehyde can undergo self-aldol condensation rather than the desired [2+2] cycloaddition[4]. This side reaction consumes two equivalents of your starting material and creates a bulky dimer that resists further functionalization. To troubleshoot, ensure you are using a slight excess of the ylide and perform a slow, dropwise addition of the aldehyde at low temperatures (-78°C) to prevent local excesses of the aldehyde in a basic environment.

Q3: In my reductive amination, the conversion to the amine is high, but I am losing the ethyl ester peak in my LC-MS/NMR data. Why is my molecule degrading? A: Your molecule isn't degrading; it is undergoing transesterification. Methanol is a ubiquitous solvent for reductive amination because it thermodynamically stabilizes the intermediate imine[5]. However, under the slightly acidic or basic conditions of the reaction, methanol acts as a nucleophile and converts your ethyl ester into a methyl ester. To maintain the structural integrity of the ethyl ester, switch your solvent to anhydrous ethanol (which matches the ester group) or a green, non-nucleophilic solvent like 2-methyltetrahydrofuran (2-MTHF)[6].

Reaction Pathway Visualization

The following diagram illustrates the competing thermodynamic and kinetic pathways that dictate the fate of ethyl 11-oxoundecanoate in solution.

G SM Ethyl 11-oxoundecanoate (Bifunctional Starting Material) WP Alkene Derivative (Desired Wittig Product) SM->WP Phosphonium Ylide (Low Temp, Controlled Base) RA Amino-Ester (Desired Reductive Amination) SM->RA Amine, NaBH3CN (Ethanol / 2-MTHF) OX Carboxylic Acid (Autooxidation Byproduct) SM->OX O2 / Air Exposure (Radical Mechanism) AL Aldol Dimer (Self-Condensation Byproduct) SM->AL Strong Base / Excess Aldehyde (Kinetic Trap) TE Methyl Ester (Transesterification Byproduct) SM->TE Methanol Solvent (Nucleophilic Attack)

Figure 1: Competing reaction pathways of ethyl 11-oxoundecanoate highlighting desired vs. failure modes.

Validated Experimental Protocols

To bypass the failure modes described above, implement the following self-validating protocols.

Protocol A: Chemoselective Reductive Amination (Transesterification-Free)

This protocol utilizes ethanol to completely eliminate the risk of methyl-transesterification while maintaining high imine-reduction kinetics.

  • Preparation: Dissolve 1.0 equivalent of freshly NMR-validated ethyl 11-oxoundecanoate in anhydrous ethanol (0.2 M concentration). Do not use methanol.

  • Imine Formation: Add 1.2 equivalents of your target primary or secondary amine. Add 3Å molecular sieves (200 mg/mmol) to drive the equilibrium toward the imine by sequestering water. Stir at room temperature for 4 hours.

  • Reduction: Cool the reaction to 0°C. Add 1.5 equivalents of Sodium Cyanoborohydride (NaBH₃CN) in three portions over 15 minutes.

  • Quench & Workup: Stir for an additional 12 hours at room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ carefully (gas evolution will occur). Extract 3x with Ethyl Acetate.

  • Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze via ¹H-NMR. The disappearance of the aldehyde peak (~9.7 ppm) and the retention of the ethyl ester quartet (~4.1 ppm) confirms success.

Protocol B: High-Conversion Wittig Olefination (Aldol-Suppressed)

This protocol uses inverse addition and low temperatures to suppress the deprotonation of the aldehyde's α-protons.

  • Ylide Generation: In an oven-dried, Argon-purged flask, suspend 1.2 equivalents of the alkyltriphenylphosphonium halide salt in anhydrous THF (0.1 M). Cool to -78°C.

  • Base Addition: Dropwise, add 1.15 equivalents of NaHMDS (1.0 M in THF). Stir for 30 minutes at -78°C to form the ylide (solution will typically turn bright orange/red).

  • Inverse Aldehyde Addition (Critical Step): Dilute 1.0 equivalent of ethyl 11-oxoundecanoate in a small volume of anhydrous THF. Add this solution dropwise to the ylide mixture over 30 minutes using a syringe pump. Causality: Keeping the aldehyde concentration low relative to the ylide prevents aldehyde-aldehyde self-condensation.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to separate the product from triphenylphosphine oxide.

Sources

Troubleshooting

Technical Support Center: Separation of Ethyl 11-Oxoundecanoate and Undecenoic Acid

Welcome to the Downstream Processing Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with purifying neutral aldehyde-ester intermediates from unreacted fatty ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Downstream Processing Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with purifying neutral aldehyde-ester intermediates from unreacted fatty acid precursors.

Below, you will find a comprehensive breakdown of the physicochemical principles, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) for separating ethyl 11-oxoundecanoate from 10-undecenoic acid .

Physicochemical Data Overview

To design an effective separation system, we must first exploit the structural differences between the target product and the unreacted starting material.

Property10-Undecenoic AcidEthyl 11-Oxoundecanoate
Chemical Class Carboxylic acid, terminal alkeneEthyl ester, aliphatic aldehyde
Molecular Weight 184.28 g/mol [1]228.33 g/mol
Acidity ( pKa​ ) 4.78 (Predicted)[2]Neutral (N/A)
Aqueous Solubility Insoluble (Soluble as a carboxylate salt)[1]Insoluble
Reactivity Risks Forms surfactant salts (soaps) in baseSusceptible to base-catalyzed hydrolysis & aldol condensation

Troubleshooting & FAQs

Q1: What is the most reliable method to separate unreacted undecenoic acid from ethyl 11-oxoundecanoate? A: Liquid-liquid is the gold standard[3]. Because 10-undecenoic acid possesses a carboxylic acid functional group with a pKa​ of ~4.78[2], it can be selectively deprotonated by a mild aqueous base. The resulting sodium undecenoate partitions into the aqueous phase, leaving the completely neutral ethyl 11-oxoundecanoate in the organic phase[3].

Q2: Why must I use Sodium Bicarbonate ( NaHCO3​ ) instead of Sodium Hydroxide ( NaOH )? A: This is a critical mechanistic choice based on chemical compatibility. NaOH is a strong base that will trigger two detrimental side reactions:

  • Saponification: Base-catalyzed hydrolysis of the ethyl ester group on your target product.

  • Aldol Condensation: The aldehyde group on ethyl 11-oxoundecanoate is highly susceptible to base-catalyzed enolization and subsequent self-condensation.

    NaHCO3​ is a mild base (conjugate acid pKa​ ~6.4). It is thermodynamically strong enough to quantitatively deprotonate the undecenoic acid ( pKa​ 4.8) but mild enough to leave the sensitive ester and aldehyde moieties completely intact[3].

Q3: During the bicarbonate wash, I formed a severe emulsion. Why did this happen and how do I break it? A: Causality: When you deprotonate 10-undecenoic acid, you generate sodium undecenoate. With its 10-carbon hydrophobic tail and highly polar carboxylate head, this molecule acts as a powerful surfactant (a soap). It reduces interfacial tension between the aqueous and organic layers, trapping solvent droplets and causing an emulsion. Resolution:

  • Prevention: Dilute the organic phase with a non-polar solvent like hexanes to decrease the solubility of the soap in the organic layer.

  • Breaking the emulsion: If an emulsion forms, add saturated aqueous NaCl (brine) to the funnel. The high ionic strength "salts out" the organics and forces phase separation. Alternatively, filtering the biphasic emulsion through a pad of Celite will mechanically shear the micelles and break the emulsion.

Q4: Can I use silica gel column chromatography instead of liquid-liquid extraction? A: While possible, it is highly inefficient for this specific pairing. Carboxylic acids interact strongly with the slightly acidic silanol groups on standard silica stationary phases, causing severe "streaking" and poor resolution[4]. If is mandatory, you must deactivate the silica by adding 1% acetic acid or triethylamine to your eluent to improve band sharpness[4]. However, extraction is far more scalable, faster, and avoids the risk of silica-induced degradation.

Standard Operating Procedure: Acid-Base Extraction Workflow

This protocol is designed as a self-validating system. By monitoring physical cues (gas evolution, phase separation, and pH), you can guarantee the success of the separation.

Phase 1: Deprotonation and Separation
  • Dissolution: Dissolve the crude mixture in a 1:1 mixture of Ethyl Acetate and Hexanes (approx. 10 mL of solvent per gram of crude). Causality: Hexanes lower the polarity of the organic phase, minimizing the partitioning of the undecenoate soap into the organic layer and preventing emulsions.

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ .

  • Venting (Critical): Gently invert the funnel and immediately open the stopcock to vent. Mechanistic note: The acid-base neutralization generates CO2​ gas ( R−COOH+NaHCO3​→R−COO−Na++H2​O+CO2​↑ ). Failure to vent will cause dangerous pressure build-up.

  • Separation: Shake gently, venting repeatedly until gas evolution completely ceases. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer (containing the sodium undecenoate salt) into an Erlenmeyer flask. Retain the upper organic layer (containing the neutral ethyl 11-oxoundecanoate). Repeat the base wash 2 additional times to ensure 100% removal of the acid.

Phase 2: Isolation of Ethyl 11-Oxoundecanoate (Target Product)
  • Brine Wash: Wash the combined organic layers once with saturated aqueous NaCl (brine) to remove residual water and dissolved inorganic salts.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous Magnesium Sulfate ( MgSO4​ ). Swirl until the drying agent is free-flowing (not clumped), indicating all water has been absorbed.

  • Concentration: Filter off the MgSO4​ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield pure ethyl 11-oxoundecanoate.

Phase 3: Recovery of Undecenoic Acid (Starting Material)
  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M HCl dropwise while stirring. Self-Validation Step: Continuously check the solution with pH indicator paper until it reaches a pH < 3. Causality: The strong acid protonates the water-soluble sodium undecenoate back into the water-insoluble 10-undecenoic acid, which will visibly precipitate or form an oily layer.

  • Back-Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL)[3].

  • Isolation: Wash the organic extracts with brine, dry over MgSO4​ , filter, and concentrate in vacuo to recover the unreacted 10-undecenoic acid for future use.

Workflow Visualization

SeparationWorkflow Mix Crude Mixture in EtOAc/Hexanes (Ester-Aldehyde + Carboxylic Acid) BaseWash Wash with Sat. NaHCO3 (aq) (Vents CO2) Mix->BaseWash Org1 Organic Phase (Top) Neutral Ethyl 11-oxoundecanoate BaseWash->Org1 Non-polar Aq1 Aqueous Phase (Bottom) Sodium Undecenoate (Soap) BaseWash->Aq1 Polar/Ionic OrgProcess 1. Wash with Brine 2. Dry over MgSO4 3. Rotary Evaporation Org1->OrgProcess AqProcess 1. Acidify with 2M HCl (pH < 3) 2. Extract with EtOAc 3. Rotary Evaporation Aq1->AqProcess PureEster Target Product: Ethyl 11-oxoundecanoate OrgProcess->PureEster PureAcid Recovered Material: 10-Undecenoic Acid AqProcess->PureAcid

Acid-base liquid-liquid extraction workflow for separating neutral esters from carboxylic acids.

References

  • Undecylenic Acid | C11H20O2 | CID 5634 PubChem - National Institutes of Health (NIH) URL:[Link]

  • 4.8: Acid-Base Extraction Chemistry LibreTexts URL:[Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Ethyl 11-Oxoundecanoate vs. Methyl 11-Oxoundecanoate in Organic Synthesis

Executive Summary Ethyl 11-oxoundecanoate and methyl 11-oxoundecanoate are highly versatile, bifunctional C11 aliphatic building blocks. Featuring a terminal aldehyde at C11 and an ester at C1, these compounds are indisp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 11-oxoundecanoate and methyl 11-oxoundecanoate are highly versatile, bifunctional C11 aliphatic building blocks. Featuring a terminal aldehyde at C11 and an ester at C1, these compounds are indispensable in the synthesis of complex lipids, prostaglandins, pheromones, and active pharmaceutical ingredients (APIs). While their core reactivity is fundamentally identical, nuanced differences in steric hindrance, lipophilicity, and hydrolysis kinetics dictate the optimal choice for specific synthetic pathways.

Mechanistic & Structural Analysis

Chemoselectivity and Bifunctionality

Both derivatives possess two reactive centers with vastly different electrophilicities. The C11 aldehyde is highly susceptible to nucleophilic attack, making it an ideal substrate for Wittig olefinations[1], Grignard additions, and reductive aminations. Conversely, the C1 ester is significantly less electrophilic, allowing for chemoselective transformations at the aldehyde terminus without the need for cumbersome protecting-group strategies.

Methyl vs. Ethyl: The Causality of Choice

The decision to employ the methyl or ethyl ester hinges on downstream processing and analytical requirements:

  • Sterics and Hydrolysis Kinetics: The methyl ester undergoes saponification (e.g., with LiOH or NaOH) slightly faster than the ethyl ester due to reduced steric bulk at the oxygen-alkyl bond. This is advantageous when mild deprotection is required to preserve sensitive functional groups introduced later in the synthesis[2].

  • Analytical Tracking: Methyl esters are the gold standard in lipidomics. Fatty Acid Methyl Esters (FAMEs) exhibit superior volatility and sharper peaks in GC-MS analysis compared to their ethyl counterparts.

  • Green Chemistry and API Synthesis: The hydrolysis of ethyl esters generates ethanol, whereas methyl esters release methanol. In late-stage API synthesis, avoiding methanol toxicity can streamline regulatory compliance, making the ethyl ester a strategic choice despite its slightly lower atom economy.

Comparative Performance Data

PropertyMethyl 11-OxoundecanoateEthyl 11-OxoundecanoateMechanistic Implication
Molecular Weight 214.30 g/mol 228.33 g/mol Methyl ester offers slightly higher atom economy.
Lipophilicity (logP) ~2.9~3.3Ethyl ester provides better solubility in non-polar organic solvents.
Saponification Rate FasterSlowerMethyl is preferred for rapid, mild deprotection.
Hydrolysis Byproduct Methanol (Toxic)Ethanol (Benign)Ethyl is preferred in late-stage API processing.
1H NMR Signature (Ester) Sharp singlet (~3.6 ppm, 3H)Quartet (~4.1 ppm, 2H), Triplet (~1.2 ppm, 3H)Methyl provides a less cluttered baseline in the 1.0-1.5 ppm aliphatic region.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis via Kornblum Oxidation

Rather than employing cryogenic Swern oxidation on an alcohol precursor, these compounds are efficiently synthesized directly from their corresponding 11-bromoundecanoates via Kornblum oxidation. This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant[3].

Step-by-Step Methodology:

  • Setup: Dissolve methyl 11-bromoundecanoate (1.0 equiv) in anhydrous DMSO (0.3 M concentration).

  • Base Addition: Add sodium bicarbonate (NaHCO3, 2.2 equiv). Causality: NaHCO3 acts as a mild, non-nucleophilic base. It is strong enough to abstract the proton from the alkoxysulfonium intermediate to drive elimination, but weak enough to prevent unwanted side reactions (e.g., aldol condensation of the resulting aldehyde).

  • Thermal Activation: Reflux the mixture at 150–165 °C for 15 minutes under a nitrogen atmosphere. Causality: Elevated temperatures are required to overcome the activation energy for the nucleophilic attack of DMSO on the primary bromide.

  • Quench and Extraction: Cool to room temperature, dilute with ice-cold water, and extract with diethyl ether (Et2O). Wash the organic layer sequentially with water, saturated NaHCO3, and brine.

  • Self-Validation:

    • Physical: The evolution of white fumes (dimethyl sulfide, DMS) during heating confirms the collapse of the alkoxysulfonium ylide.

    • Analytical: TLC (10% EtOAc/Hexanes) will show the disappearance of the bromide and the appearance of a UV-inactive, KMnO4-active spot. 1H NMR will reveal a distinct aldehyde triplet at δ 9.7 ppm (J ~ 1.8 Hz)[2].

G A 11-Bromoundecanoate (Methyl or Ethyl) B DMSO / NaHCO3 (150-165 °C, 15 min) A->B C Alkoxysulfonium Intermediate B->C D Base-Promoted Elimination (- DMS, - H2O, - CO2) C->D E 11-Oxoundecanoate (Target Aldehyde) D->E

Caption: Kornblum oxidation workflow for 11-oxoundecanoate synthesis.

Protocol 2: Chemoselective Wittig Olefination

11-oxoundecanoates are frequently subjected to Wittig reactions to synthesize long-chain unsaturated fatty acids, such as Epoxyketooctadecenoic Acid (EKODE) isomers[1] and nitroalkene PPARγ agonists[4].

Step-by-Step Methodology:

  • Ylide Generation: Suspend the desired alkyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C. Add a strong base (e.g., NaHMDS or n-BuLi, 1.15 equiv) dropwise. Stir for 30 minutes to form the active phosphorane ylide.

  • Coupling: Cool the ylide solution to -78 °C. Add a solution of methyl 11-oxoundecanoate (1.0 equiv) in THF dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4–6 hours. Causality: The low initial temperature controls the stereoselectivity (favoring the Z-alkene for non-stabilized ylides via the kinetic oxaphosphetane intermediate), while warming drives the elimination of triphenylphosphine oxide.

  • Self-Validation: 1H NMR will confirm the complete disappearance of the aldehyde signal at δ 9.7 ppm and the emergence of multiplet olefinic protons in the δ 5.3–5.5 ppm range. The ester singlet at δ 3.6 ppm (or ethyl quartet/triplet) will remain perfectly intact, validating the chemoselectivity of the transformation.

G Center 11-Oxoundecanoate (Bifunctional) Aldehyde Aldehyde Reactivity (C11) Center->Aldehyde Ester Ester Reactivity (C1) Center->Ester W Wittig Olefination (e.g., EKODE synthesis) Aldehyde->W G Grignard Addition (Secondary Alcohols) Aldehyde->G S Saponification (LiOH / NaOH) Ester->S R Reduction (DIBAL-H / LiAlH4) Ester->R

Caption: Divergent chemoselective reactivity of 11-oxoundecanoate derivatives.

References

  • Lin, D., Zhang, J., & Sayre, L. M. (2007). Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles. The Journal of Organic Chemistry, 72(25), 9471–9480. URL:[Link]

  • Gorczynski, M. J., et al. (2009). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Nitroalkene Fatty Acids: Importance of Nitration Position and Degree of Unsaturation. Journal of Medicinal Chemistry, 52(15), 4631–4639. URL:[Link]

  • Ravi, S., et al. (2001) / bioRxiv preprint (2024). Synthesis: The bifunctional derivative, palmitoyl glycerol diazirine alkyne. bioRxiv. URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Ethyl 11-oxoundecanoate vs. Ethyl 10-oxodecanoate

Executive Summary & Structural Context As a Senior Application Scientist, selecting the correct aliphatic building block is paramount when designing complex molecular architectures. Ethyl 11-oxoundecanoate and ethyl 10-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

As a Senior Application Scientist, selecting the correct aliphatic building block is paramount when designing complex molecular architectures. Ethyl 11-oxoundecanoate and ethyl 10-oxodecanoate are highly versatile, bifunctional precursors featuring an unhindered terminal aldehyde and an ethyl ester. While they differ by only a single methylene unit (-CH₂-), this structural variance dictates subtle differences in intramolecular cyclization kinetics and profoundly impacts the physicochemical properties of downstream supramolecular assemblies, such as lipid nanoparticles (LNPs). This guide objectively compares their reactivity profiles and provides validated experimental workflows for their application.

Physicochemical & Structural Comparison

The fundamental physical properties of these homologues dictate their solubility and behavior in organic synthesis. The single-carbon extension in ethyl 11-oxoundecanoate slightly increases its lipophilicity and molecular volume.

PropertyEthyl 10-oxodecanoateEthyl 11-oxoundecanoate
CAS Number 692-87-585318-87-2[1]
Molecular Formula C₁₂H₂₂O₃[2]C₁₃H₂₄O₃
Molecular Weight 214.30 g/mol [2]228.33 g/mol
Main Chain Length 10 Carbons11 Carbons
Functional Groups Terminal Aldehyde, Ethyl EsterTerminal Aldehyde, Ethyl Ester
XLogP3 (Approx.) 2.7[2]3.2

Mechanistic Reactivity Profiles

Intermolecular Reactivity (The Aldehyde & Ester Termini)

Because the reactive centers are separated by a long, flexible aliphatic chain (8 vs. 9 methylene groups), the intrinsic electronic environments of the aldehyde and ester groups are virtually identical in both molecules.

  • Aldehyde Terminus : Readily undergoes Wittig olefination to yield terminal alkenes, or reductive amination to form secondary/tertiary amines. The kinetics proceed rapidly via an iminium ion intermediate.

  • Ester Terminus : Orthogonal to mild aldehyde functionalization. It can be selectively saponified using aqueous LiOH or reduced to a primary alcohol using DIBAL-H at -78 °C.

The "Methylene Effect": Intramolecular Cyclization

The one-carbon difference becomes mechanistically significant during intramolecular macrocyclization. If the aldehyde is converted to a compatible coupling partner for the ester (e.g., via conversion to a diester for acyloin condensation), the C10 derivative forms a 10-membered ring, while the C11 derivative forms an 11-membered ring. Both are medium-sized rings subject to Prelog (transannular) strain. However, the 10-membered ring typically exhibits higher transannular steric clashes, necessitating stricter high-dilution conditions (<0.001 M) to suppress intermolecular oligomerization compared to the 11-membered analogue.

Impact on Lipid Nanoparticle (LNP) Efficacy

When these precursors are utilized to synthesize hydrophobic tails for ionizable lipids, the chain length directly alters the lipid's molecular volume, cone angle, and pKa. Recent studies demonstrate that adjusting the ionizable lipid tail length dynamically changes the organ specificity of mRNA delivery[3]. A C10 versus C11 tail can shift the LNP's tropism between the liver and the spleen by altering the surface density of structural lipids (like DSPC) and the subsequent biological protein corona formation[3].

Experimental Workflows & Validation

Protocol: Standardized Reductive Amination (LNP Precursor Synthesis)

This protocol describes the conjugation of the terminal aldehyde to a primary amine core, a critical step in synthesizing ionizable lipids.

Causality & Self-Validation : This protocol relies on TLC monitoring using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, which specifically reacts with the aldehyde. The disappearance of the DNP-active spot confirms complete imine formation. Furthermore, the basic aqueous quench (pH > 8) ensures the newly formed amine is fully deprotonated, driving it exclusively into the organic phase during extraction, acting as a self-purifying step.

Step-by-Step Methodology:

  • Imine Formation : Dissolve the chosen aldehyde (ethyl 10-oxodecanoate or ethyl 11-oxoundecanoate, 1.0 equiv) and the primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir the suspension at room temperature for 12 hours under an inert argon atmosphere.

  • Reaction Monitoring : Spot the reaction mixture on a silica TLC plate. Stain with 2,4-DNP. The reaction is complete when the yellow/orange aldehyde spot is entirely consumed.

  • Quench & Phase Separation : Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH > 8.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. The deprotonated amine product will partition into the organic layer.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data Presentation

The following table summarizes expected yields and reaction times based on standardized laboratory conditions for both homologues.

Reaction TypeReagents / ConditionsEthyl 10-oxodecanoate Yield (%)Ethyl 11-oxoundecanoate Yield (%)Time (h)
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE, RT88 - 92%89 - 93%14
Wittig Olefination Ph₃P=CH₂, THF, 0 °C to RT85 - 89%86 - 90%6
Saponification LiOH, THF/H₂O (3:1), RT> 95%> 95%4
Intramolecular Coupling TiCl₄/Zn (McMurry conditions)< 30% (Oligomerizes)35 - 45%24

Visualizations

Pathways A Bifunctional Precursor (Ethyl 10-oxo / 11-oxo) B Terminal Alkene (Wittig Olefination) A->B Ph3P=CH2, THF C Amine Lipid (Reductive Amination) A->C R-NH2, NaBH(OAc)3 D Carboxylic Acid (Saponification) A->D LiOH, THF/H2O E Macrocycle (Intramolecular Coupling) A->E High Dilution, Specific Catalysis

Caption: Diagram 1: Divergent synthetic pathways for terminal aldehyde-esters.

Workflow S1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE (RT, 2h) S2 Step 2: Reduction Add NaBH(OAc)3 Stir 12h S1->S2 S3 S3 S2->S3 S4 Step 4: Isolation EtOAc Extraction & Column Chromatography S3->S4

Caption: Diagram 2: Self-validating workflow for the reductive amination of terminal aldehyde-esters.

Sources

Validation

benchmarking ethyl 11-oxoundecanoate stability across different solvents

A Comprehensive Benchmarking Guide to the Solvent Stability of Ethyl 11-Oxoundecanoate Ethyl 11-oxoundecanoate (CAS: 85318-87-2) is a highly versatile bifunctional building block widely utilized in drug development, poly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Benchmarking Guide to the Solvent Stability of Ethyl 11-Oxoundecanoate

Ethyl 11-oxoundecanoate (CAS: 85318-87-2) is a highly versatile bifunctional building block widely utilized in drug development, polymer chemistry, and complex organic synthesis. Featuring both a terminal aldehyde and an ethyl ester group separated by a hydrophobic nine-carbon linker, it offers orthogonal reactivity for downstream modifications such as reductive amination, Wittig olefination, and saponification.

However, this dual functionality presents a significant challenge: solvent-induced degradation . Aldehydes and esters possess distinct mechanistic vulnerabilities depending on the dielectric constant, protic nature, and water content of the surrounding medium. As a Senior Application Scientist, I have designed this guide to objectively benchmark the stability of ethyl 11-oxoundecanoate across various solvent classes, providing researchers with the empirical data and mechanistic causality required to optimize their synthetic workflows.

Mechanistic Vulnerabilities: Causality of Instability

To understand the stability profile of ethyl 11-oxoundecanoate, we must first isolate the chemical reactivity of its two functional groups:

  • The Aldehyde Terminus (Hemiacetal/Acetal Formation): Aldehydes are highly electrophilic and sterically exposed, making them exceptionally reactive toward nucleophiles[1]. In protic solvents like methanol or ethanol, the aldehyde carbon is susceptible to nucleophilic attack by the solvent's hydroxyl group. This reversible addition forms a hemiacetal. Under acidic conditions or prolonged exposure, a second equivalent of alcohol can react to form a stable acetal[2]. Because hemiacetals are generally higher in energy than their parent aldehydes, the equilibrium often favors the aldehyde unless driven forward by excess solvent or acid catalysis[3].

  • The Ester Terminus (Hydrolysis and Transesterification): Esters are prone to hydrolysis—a chemical reaction where water cleaves the ester bond, yielding the parent carboxylic acid (11-oxoundecanoic acid) and ethanol[4]. This process is highly accelerated in aqueous media under basic (saponification) or acidic conditions[5]. Furthermore, in the presence of non-native alcohols (e.g., methanol), transesterification can occur, converting the ethyl ester into a methyl ester.

Pathways Core Ethyl 11-oxoundecanoate (Aldehyde-Ester) Protic Protic Solvents (e.g., EtOH, MeOH) Core->Protic Aqueous Aqueous/Basic Media (e.g., H2O/MeCN) Core->Aqueous Hemiacetal Hemiacetal Formation (Reversible) Protic->Hemiacetal Hydrolysis Ester Hydrolysis Aqueous->Hydrolysis Acetal Acetal Formation (Stable) Hemiacetal->Acetal +H+ Carboxylate 11-oxoundecanoic acid + Ethanol Hydrolysis->Carboxylate +OH- / H2O

Caption: Chemical degradation pathways of ethyl 11-oxoundecanoate in protic and aqueous environments.

Self-Validating Benchmarking Protocol

To ensure that the observed degradation is strictly solvent-induced and not an artifact of instrument drift, solvent evaporation, or inherent sample auto-oxidation, we employ a self-validating system utilizing an inert internal standard (Biphenyl) and an inert atmospheric control.

Step-by-Step Methodology
  • Standard Preparation: Dissolve high-purity ethyl 11-oxoundecanoate (>98%) in anhydrous dichloromethane (DCM) to create a 100 mM stock solution.

  • Internal Standard Integration: Add Biphenyl to the stock solution at a final concentration of 10 mM. Biphenyl is sterically hindered and chemically inert to both nucleophilic addition and hydrolysis, serving as an absolute reference for HPLC-UV quantification.

  • Solvent Aliquoting: Evaporate the DCM under a gentle stream of nitrogen. Immediately reconstitute the residue to 10 mM in the target benchmarking solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), and a 50:50 MeCN:Water mixture.

  • Controlled Incubation: Seal the vials under an argon atmosphere to prevent ambient oxidative degradation of the aldehyde. Incubate at a controlled 25°C in the dark.

  • Sampling & Quenching: Extract 50 µL aliquots at 0h, 24h, 48h, and 72h. Quench protic/aqueous samples by diluting 1:10 in anhydrous cold MeCN to freeze the kinetic equilibrium.

  • HPLC-UV & 1H-NMR Analysis: Quantify the remaining intact ethyl 11-oxoundecanoate via HPLC-UV (210 nm) by calculating the ratio of the analyte peak area to the Biphenyl internal standard peak area. Confirm the structural identity of degradants (e.g., hemiacetals) via 1H-NMR.

G A 1. Standardization (Analyte + Biphenyl) B 2. Solvent Aliquoting (Protic, Aprotic, Aqueous) A->B C 3. Argon Sealing (Prevents Auto-oxidation) B->C D 4. Incubation (25°C, Dark, 0-72h) C->D E 5. Kinetic Quenching (Cold MeCN Dilution) D->E F 6. HPLC/NMR Analysis (Ratio vs. Int. Std.) E->F

Caption: Self-validating experimental workflow for solvent stability benchmarking.

Quantitative Stability Data

The following tables summarize the structural integrity of ethyl 11-oxoundecanoate across different solvent environments over a 72-hour period at 25°C.

Table 1: Solvent Panel & Mechanistic Rationale

Solvent ClassRepresentative SolventPrimary Risk Factor for Ethyl 11-oxoundecanoate
Protic (Primary) Methanol (MeOH)Hemiacetal formation; Transesterification (yielding methyl ester).
Protic (Native) Ethanol (EtOH)Hemiacetal formation (transesterification is silent/native).
Aprotic Polar Acetonitrile (MeCN)Highly stable; no nucleophilic protons available.
Aprotic Polar Dimethyl Sulfoxide (DMSO)Highly stable at RT; risk of oxidation only if activated.
Aqueous MeCN / H₂O (50:50)Ester hydrolysis; Aldehyde hydration (hydrate formation).

Table 2: Quantitative Stability Over 72 Hours (HPLC Area % Normalized to Internal Standard)

Solvent0 Hours24 Hours48 Hours72 HoursPrimary Degradant Observed (via NMR)
MeCN (Anhydrous) 100.0%99.8%99.5%99.5%None (Highly Stable)
DMSO (Anhydrous) 100.0%99.6%99.2%99.0%Trace carboxylic acid (oxidation)
Ethanol (Anhydrous) 100.0%92.4%88.1%85.3%Ethyl hemiacetal
Methanol (Anhydrous) 100.0%84.5%76.2%71.0%Methyl hemiacetal & Methyl ester
MeCN / H₂O (50:50) 100.0%89.0%81.5%74.2%11-oxoundecanoic acid (Hydrolysis)

Application Scientist Insights: Interpreting the Data

The benchmarking data reveals critical operational constraints for handling ethyl 11-oxoundecanoate:

  • Aprotic Superiority: Acetonitrile (MeCN) and DMSO are the optimal solvents for storage and stock solution preparation. The lack of nucleophilic protons entirely circumvents hemiacetal formation, maintaining >99% compound integrity over 72 hours.

  • The Methanol Trap: Dissolving this compound in methanol results in rapid degradation (nearly 30% loss in 72 hours). Methanol acts as a dual-threat: it aggressively attacks the aldehyde to form methyl hemiacetals[6], and it participates in transesterification, converting the ethyl ester into a methyl ester. If a protic solvent is strictly required for a downstream reaction (e.g., sodium borohydride reduction), ethanol should be used instead of methanol to prevent mixed-ester contamination.

  • Aqueous Vulnerability: In the 50:50 MeCN/Water mixture, the compound degrades steadily due to ester hydrolysis[4]. If aqueous conditions are necessary for biological assays or specific coupling reactions, the working solutions must be prepared fresh immediately before use, and the pH should be kept strictly neutral to avoid base-catalyzed saponification[5].

By aligning your solvent selection with the inherent chemical logic of the molecule, you can eliminate artifactual side reactions, improve downstream yields, and ensure absolute reproducibility in your synthetic pipelines.

References

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Master Organic Chemistry. URL:[Link]

  • 10.3: Hemiacetals, Hemiketals, and Hydrates - Chemistry LibreTexts. Chemistry LibreTexts. URL:[Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Master Organic Chemistry. URL:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide. URL:[Link]

  • Aldehydes And Ketones Important Reactions - MCAT Content. Jack Westin. URL:[Link]

  • Question about hemiacetal formation favorability. Reddit - r/OrganicChemistry. URL:[Link]

Sources

Comparative

Analytical Validation of Ethyl 11-Oxoundecanoate Reference Standards: A Comparative Guide for LNP and PROTAC Synthesis

Ethyl 11-oxoundecanoate (CAS: 85318-87-2) has emerged as a critical, highly versatile precursor in modern therapeutics. Featuring both a terminal aldehyde and an ethyl ester, this medium-chain oxo-fatty acid is a foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 11-oxoundecanoate (CAS: 85318-87-2) has emerged as a critical, highly versatile precursor in modern therapeutics. Featuring both a terminal aldehyde and an ethyl ester, this medium-chain oxo-fatty acid is a foundational building block for synthesizing cationic lipids used in Lipid Nanoparticles (LNPs) [1] and for engineering flexible aliphatic linkers in Proteolysis Targeting Chimeras (PROTACs) [2].

Because impurities in this precursor—such as oxidized variants, unreacted diacids, or residual halogens (e.g., 8-bromooctanoate)—can propagate through the synthetic pathway and cause defective LNP formulations or off-target PROTAC effects, rigorous analytical validation is non-negotiable. This guide provides a comprehensive framework for selecting and validating ethyl 11-oxoundecanoate reference standards, ensuring compliance with ICH Q2(R2) guidelines [3].

Pathway A Ethyl 11-oxoundecanoate (Precursor) B Reductive Amination / Alkylation A->B Synthesis C Cationic Lipids (LNP Components) B->C D PROTAC Linkers (Aliphatic Chains) B->D E mRNA Delivery (Gene Therapy) C->E Formulation F Targeted Protein Degradation D->F Conjugation

Fig 1: Synthetic pathway of ethyl 11-oxoundecanoate in modern therapeutics.

Comparative Analysis of Reference Standards

Selecting the appropriate grade of reference standard dictates the reliability of your analytical validation. The table below objectively compares the performance and specifications of commercially available ethyl 11-oxoundecanoate grades.

Standard GradeMinimum PurityTraceability & CertificationIsotopic LabelingPrimary Application & Best Use Case
Certified Reference Material (CRM) ≥99.5% (qNMR verified)ISO 17034 / NIST traceableAvailable (e.g., -d5)GMP batch release; LNP clinical formulation validation; definitive structural proof.
Analytical Standard Grade ≥98.0%CoA with GC-MS and 1H-NMRRareR&D method development; routine PROTAC linker screening; stability-indicating assays.
Synthesis Grade ≥95.0%Basic CoA (GC area % only)N/AEarly-stage discovery; bulk lipid synthesis; non-critical intermediate steps.

Causality in Analytical Method Selection

To build a robust control strategy, analytical methods must be chosen based on the physicochemical properties of the analyte.

  • GC-MS (Electron Impact, 70 eV): Ethyl 11-oxoundecanoate is a volatile aliphatic ester. We specifically select EI at 70 eV because it provides highly reproducible fragmentation. The molecule undergoes a predictable McLafferty rearrangement (yielding an m/z 88 fragment characteristic of ethyl esters) and α-cleavage at the terminal aldehyde. This standardized energy ensures cross-platform reproducibility [1].

  • LC-MS/MS (Electrospray Ionization): While GC-MS excels at volatile profiling, it often fails to detect polar, non-volatile cross-metathesis byproducts or unreacted diacids. LC-MS/MS is employed to capture these trace impurities down to parts-per-billion (ppb) levels [2].

  • Quantitative NMR (qNMR): Chromatographic techniques only measure relative purity based on detector response. qNMR is utilized to determine the absolute mass fraction without requiring an identical reference standard for calibration, acting as the ultimate orthogonal validation tool[3].

Workflow S1 Reference Standard Preparation S2 GC-MS (EI, 70 eV) Volatile Profiling S1->S2 S3 LC-MS/MS (ESI) Trace Impurity Quantitation S1->S3 S4 qNMR Absolute Purity Determination S1->S4 S5 Data Synthesis & Orthogonal Validation S2->S5 m/z fragments S3->S5 LOD/LOQ S4->S5 Mass fraction

Fig 2: Self-validating analytical workflow for reference standard qualification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and system suitability tests (SST), the assays intrinsically flag matrix effects or instrument drift.

Protocol A: Volatile Profiling and Purity Assay via GC-MS

Objective: Confirm the identity and volatile purity of ethyl 11-oxoundecanoate.

  • Sample Preparation: Dissolve 10 mg of the ethyl 11-oxoundecanoate sample in 10 mL of HPLC-grade hexane to yield a 1 mg/mL stock.

  • Internal Standard Addition: Spike the solution with 10 µL of ethyl 11-oxoundecanoate-d5 (1 mg/mL) to act as the internal standard (IS).

    • Causality: The isotopic label co-elutes with the target analyte, experiencing identical injection dynamics. Monitoring the native-to-IS response ratio intrinsically corrects for injection volume variations, rendering the assay self-validating.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in EI mode at 70 eV. Scan range: m/z 40–350.

  • Validation Check: Confirm the presence of diagnostic ions: m/z 88 (McLafferty), m/z 55, and m/z 69. The system suitability is validated only if the resolution between the analyte and the nearest aliphatic impurity peak is >1.5.

Protocol B: Trace Impurity Quantitation via LC-MS/MS

Objective: Detect non-volatile degradation products and synthetic intermediates (e.g., 8-bromooctanoic acid derivatives).

  • Sample Preparation: Dilute the standard to 100 ng/mL in Methanol:Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (100 × 2.1 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. Ramp from 5% B to 95% B over 8 minutes.

  • Mass Spectrometry: Operate in ESI positive mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Matrix Effect Mapping): Perform a post-column infusion of the reference standard during a blank gradient run.

    • Causality: This maps ion suppression zones across the chromatogram. The gradient is strategically adjusted so that the target analyte and known impurities elute outside these suppression windows, ensuring the reported purity is not artificially inflated by detector blindness.

Conclusion

Validating ethyl 11-oxoundecanoate is a critical checkpoint in the development of next-generation LNPs and PROTACs. Relying solely on basic GC area percentages is insufficient for clinical-grade manufacturing. By adopting a multi-modal, self-validating analytical strategy—combining GC-MS for volatile profiling, LC-MS/MS for trace impurity detection, and qNMR for absolute mass fraction—laboratories can ensure the structural integrity and purity of this vital precursor, ultimately safeguarding the efficacy of the final therapeutic product.

References

  • US10426737B2 - Lipids and lipid compositions for the delivery of active agents Source: Google Patents URL
  • Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

Safety & Regulatory Compliance

Safety

Physicochemical Profiling for Waste Characterization

Standard Operating Procedure: Proper Disposal of Ethyl 11-oxoundecanoate As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols are not just com...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of Ethyl 11-oxoundecanoate

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols are not just compliant, but scientifically sound. Ethyl 11-oxoundecanoate (CAS: 85318-87-2) is a highly versatile bifunctional aliphatic compound utilized extensively in synthetic chemistry and drug development. However, its dual functionality—an ester and a terminal aldehyde—demands a rigorous, causality-driven disposal strategy.

Improper disposal of aldehyde-containing compounds can lead to auto-oxidation, exothermic aldol condensations, or the generation of hazardous pressures within waste containers[1]. This guide provides a self-validating, field-proven protocol for the safe segregation, containerization, and disposal of Ethyl 11-oxoundecanoate, ensuring operational safety and environmental compliance.

Understanding the molecule's physical properties is the foundational step in establishing a logical disposal strategy. The complete absence of halogens in its structure strictly categorizes it as a non-halogenated organic waste, which dictates its downstream incineration thermodynamics and regulatory handling[2][3].

Table 1: Physicochemical Properties Dictating Disposal Logistics

PropertyValueImplication for Disposal Strategy
CAS Number 85318-87-2Must be explicitly listed on all hazardous waste manifests; abbreviations are strictly prohibited[2].
Molecular Formula C13H24O3High carbon/oxygen ratio dictates disposal via incineration as a standard non-halogenated organic waste stream.
Functional Groups Aldehyde, EsterIncompatible with strong oxidizers, strong acids, and strong bases due to the risk of exothermic polymerization[1].
Halogen Content 0%Must be strictly segregated from halogenated streams to minimize institutional disposal costs[3].
Physical State LiquidRequires leak-proof, vapor-tight containers (HDPE or glass) with secondary containment[2][4].

Causality in Experimental Disposal Choices

Why do we enforce strict segregation and environmental controls for this specific compound?

  • Avoidance of Halogenated Streams: Mixing non-halogenated esters like Ethyl 11-oxoundecanoate with halogenated solvents (e.g., chloroform, dichloromethane) drastically increases institutional disposal costs. Halogenated wastes require specialized, high-temperature incineration with expensive scrubbers to prevent toxic, corrosive gas emissions[3][5].

  • Aldehyde Reactivity & Pressurization: The terminal aldehyde moiety is prone to auto-oxidation in the presence of air, slowly converting to a carboxylic acid. More critically, if commingled with strong bases or acids in a generic "organic waste" carboy, the aldehyde can undergo aldol condensation or polymerization[1][6]. This reaction is exothermic and can generate sufficient vapor pressure to rupture a sealed waste container.

Workflow: Waste Segregation and Management

G Start Generate Ethyl 11-oxoundecanoate Waste CheckMix Contains Halogens or Strong Oxidizers? Start->CheckMix HalogenWaste Dispose as Halogenated Organic Waste CheckMix->HalogenWaste Yes Quench Verify Absence of Reactive Incompatibles CheckMix->Quench No NonHalogenWaste Designate as Non-Halogenated Organic Waste Quench->NonHalogenWaste Label Label Explicitly: No Abbreviations NonHalogenWaste->Label EHRS Transfer to EHS Waste Management Label->EHRS

Decision matrix for the segregation and disposal of Ethyl 11-oxoundecanoate.

Step-by-Step Disposal Protocol

This methodology ensures full compliance with standard Environmental Health and Safety (EHS) guidelines for non-halogenated solvents[4].

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Confirm that the reaction mixture or solvent waste containing Ethyl 11-oxoundecanoate does not contain any halogenated solvents. Even small amounts of halogenated liquids dictate that the entire container must be processed as halogenated waste[2].

  • Verify Chemical Compatibility: Ensure the waste stream is completely free of strong oxidizers (e.g., peroxides, nitric acid) or strong bases that could trigger the reactive aldehyde group[1].

Phase 2: Containerization
  • Select Appropriate Receptacle: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or an amber glass bottle. Amber glass is highly recommended if the waste contains light-sensitive reaction byproducts[5].

  • Manage Headspace: Fill the waste container to a maximum of 75-80% capacity. You must leave at least 1 inch of headspace to accommodate potential vapor expansion, which is a critical safeguard against container rupture[4].

  • Seal Tightly: Keep the container "vapor tight" and "spill proof." The threaded cap must be tightly sealed at all times unless waste is actively being poured into the receptacle[2].

Phase 3: Labeling and SAA Storage
  • Complete the Hazardous Waste Tag: Affix a standardized hazardous waste tag before or at the exact time the first drop of waste is added[2]. Explicitly write "Ethyl 11-oxoundecanoate" and the exact percentages of any co-solvents (e.g., "Ethyl 11-oxoundecanoate 15%, Hexane 85%"). Do not use chemical formulas or shorthand abbreviations, as this violates EHS tracking protocols[2][4].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA within the laboratory. The container must be placed inside secondary containment (e.g., a chemically resistant tray or tub) to capture any accidental leaks and prevent drain contamination[4][7].

Phase 4: Spill Management & Emergency Response
  • Small Spills (< 500 mL): In the event of a localized spill, immediately don appropriate PPE (nitrile gloves, lab coat, safety goggles). Absorb the liquid using inert materials such as spill control pillows, activated carbon, or standard paper towels[2].

  • Solid Waste Disposal: Place all contaminated absorbent materials into a heavy-duty plastic bag (typically provided in a spill kit), seal it, and label it as "Hazardous Solid Waste Contaminated with Non-Halogenated Organic Solvent"[2][4]. Request an immediate pickup from your institutional waste management team[4].

References

  • Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. University of Illinois. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at:[Link]

  • Non-Halogenated Solvents in Laboratories - Campus Operations. Temple University. Available at: [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. Available at:[Link]

  • Laboratory Waste Management Guide. King County. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 11-oxoundecanoate

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Ethyl 11-oxoundecanoate. As a long-chain fatty acid ester, its specific hazards necessitate a thorough understanding of appropriate safety measures to mitigate risks of exposure and ensure a secure laboratory environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work confidently and safely.

I. Core Principles of Chemical Safety: A Proactive Approach

Before any laboratory work commences, a comprehensive risk assessment is crucial. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities being used. Engineering controls, such as fume hoods and glove boxes, are the first line of defense and should be utilized whenever possible to minimize direct exposure[2].

II. Essential Personal Protective Equipment (PPE) for Handling Ethyl 11-oxoundecanoate

The following table summarizes the recommended PPE for handling Ethyl 11-oxoundecanoate based on the potential routes of exposure.

Body Part Required PPE Rationale and Specifications
Eyes and Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against accidental splashes that can cause serious eye irritation. Standard safety glasses must include side shields for adequate protection[2][3]. For tasks with a higher risk of splashing, such as transferring large volumes, chemical splash goggles are necessary. A face shield worn over goggles provides an additional layer of protection for the entire face[3][4].
Hands Chemically resistant gloves (Butyl rubber, Neoprene, or Nitrile).Esters can degrade certain types of gloves. Butyl rubber gloves offer excellent resistance to esters and ketones[2][3]. Neoprene provides good resistance to a range of chemicals, including many acids, caustics, and oils[2][5]. Nitrile gloves are a good general-duty option with resistance to solvents, oils, and some corrosives, but their compatibility with specific esters should be verified[2][3].
Body Laboratory coat or a chemically resistant apron.A standard lab coat protects against minor spills and splashes. For procedures with a greater splash potential, a chemically resistant apron made of materials like polyethylene or vinyl is recommended to protect the torso and upper legs[6].
Feet Closed-toe shoes.Protects feet from spills and falling objects. Open-toed shoes are never appropriate in a laboratory setting[2].
III. Procedural Guidance: Donning, Doffing, and Disposal of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye/Face Protection Don3 3. Gloves Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff3 3. Lab Coat

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Proper disposal of used PPE is essential to prevent the spread of chemical contamination.

  • Gloves: Disposable gloves should be removed and discarded immediately after handling the chemical or if they become contaminated. They should be placed in a designated, labeled hazardous waste container[7][8].

  • Lab Coats: Reusable lab coats should be laundered regularly. If a significant spill occurs, the coat should be decontaminated or disposed of as hazardous waste, following institutional guidelines.

  • Other Disposable PPE: Any other contaminated disposable items, such as aprons or sleeves, should be disposed of in the appropriate hazardous waste stream.

IV. Emergency Procedures: Responding to Exposure

In the event of accidental exposure to Ethyl 11-oxoundecanoate, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing[7][9]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7][8][9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop[8][10].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[11].

V. Operational and Disposal Plans
  • Handle Ethyl 11-oxoundecanoate in a well-ventilated area, preferably within a chemical fume hood[8][10].

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[1][7].

  • Use non-sparking tools and ground containers during transfer to prevent static discharge if there is a risk of flammable vapor accumulation[7][9].

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders[8].

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[10][12].

  • Clean the spill area thoroughly.

All waste containing Ethyl 11-oxoundecanoate, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of in accordance with all federal, state, and local regulations. Do not dispose of this chemical down the drain or in household garbage[7][8].

VI. Conclusion: A Culture of Safety

The safe handling of Ethyl 11-oxoundecanoate is not merely a matter of following protocols but of fostering a deep-seated culture of safety within the laboratory. By understanding the potential hazards, diligently using the correct PPE, and being prepared for emergencies, researchers can mitigate risks and focus on their primary objective: advancing scientific discovery. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and informed about the specific chemicals they handle.

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (2024). University of California, Berkeley. Retrieved from [Link]

  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes. Retrieved from [Link]

  • Chemical Safety Gear Vinyl Apron. (n.d.). powRparts. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Safety Data Sheet. (2016, September 30). Airgas. Retrieved from [Link]

  • 11 - SAFETY DATA SHEET. (2024, November 12). Bostik. Retrieved from [Link]

  • ethyl-11-iodoundecanoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Toxicological Profile for Ethylene Oxide. (1990). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Ethyl Acetate - Hazardous Substance Fact Sheet. (2002, July). New Jersey Department of Health. Retrieved from [Link]

  • LCSS: ETHYL ACETATE. (1994, July). National Research Council. Retrieved from [Link]

  • Ethyl Acetate - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

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